Spectroscopic Profile of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Technical Guide
Predicted Spectroscopic Data The predicted spectroscopic data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is summarized below. These predictions are derived from established chemical shift and fragmentation principles, and by...
Author: BenchChem Technical Support Team. Date: November 2025
Predicted Spectroscopic Data
The predicted spectroscopic data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is summarized below. These predictions are derived from established chemical shift and fragmentation principles, and by analogy to structurally similar compounds such as 2-nitrophenol and N-aryl pyrrolidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Notes
~10.5
s
1H
Ar-OH
Expected to be a broad singlet, chemical shift can be concentration-dependent.
~7.8 - 8.0
d
1H
Ar-H (H-3)
Ortho to the nitro group, expected to be downfield.
~6.8 - 7.0
dd
1H
Ar-H (H-4)
Ortho and meta to the pyrrolidine and nitro groups, respectively.
~6.3 - 6.5
d
1H
Ar-H (H-6)
Ortho to the pyrrolidine group, expected to be upfield.
~3.3 - 3.5
t
4H
N-CH₂ (pyrrolidine)
Protons on carbons attached to the nitrogen.
~1.9 - 2.1
m
4H
CH₂ -CH₂ (pyrrolidine)
Protons on the other carbons of the pyrrolidine ring.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Notes
~155 - 160
C -OH
Carbon attached to the hydroxyl group.
~145 - 150
C -NO₂
Carbon attached to the nitro group.
~140 - 145
C -N (aromatic)
Carbon attached to the pyrrolidine nitrogen.
~125 - 130
Ar-C H (C-3)
Aromatic CH carbon.
~115 - 120
Ar-C H (C-4)
Aromatic CH carbon.
~105 - 110
Ar-C H (C-6)
Aromatic CH carbon.
~47 - 52
N-C H₂ (pyrrolidine)
Carbons of the pyrrolidine ring attached to nitrogen.
~24 - 28
C H₂-C H₂ (pyrrolidine)
Other carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3200 - 3600
Broad
O-H stretch (phenolic)
2850 - 2960
Medium
C-H stretch (aliphatic, pyrrolidine)
1580 - 1610
Strong
C=C stretch (aromatic)
1500 - 1540
Strong, sharp
N-O asymmetric stretch (nitro group)
1330 - 1370
Strong, sharp
N-O symmetric stretch (nitro group)
1200 - 1300
Strong
C-O stretch (phenolic)
1100 - 1200
Medium
C-N stretch (aromatic amine)
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
m/z
Ion
Notes
208
[M]⁺
Molecular ion peak.
191
[M-OH]⁺
Loss of the hydroxyl radical.
178
[M-NO]⁺
Loss of nitric oxide.
162
[M-NO₂]⁺
Loss of the nitro group.
138
[M-C₄H₈N]⁺
Loss of the pyrrolidine group.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Synthesis
A plausible synthetic route to 2-Nitro-5-(pyrrolidin-1-yl)phenol would involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-chloro-2-nitrophenol or 5-fluoro-2-nitrophenol, with pyrrolidine in the presence of a base.
Potassium carbonate (K₂CO₃) or other suitable base
Dimethylformamide (DMF) or other polar aprotic solvent
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 5-chloro-2-nitrophenol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and pyrrolidine (1.5-2 equivalents).
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
The sample is introduced directly or via a gas or liquid chromatograph.
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
Exploratory
Crystal Structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Technical Guide to Synthesis and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the crystal structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol. Initial comprehensive searches of crystallographic datab...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol. Initial comprehensive searches of crystallographic databases and scientific literature have revealed that as of the date of this publication, the specific crystal structure for this compound has not been publicly reported. Consequently, this document provides a foundational guide for researchers aiming to synthesize, crystallize, and elucidate the structure of this molecule. It outlines potential synthetic pathways based on established methodologies for related compounds and details the generalized experimental workflow for single-crystal X-ray diffraction, the definitive method for determining crystal structures.
Introduction: The Uncharacterized Structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol
While the chemical structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol is known, its three-dimensional arrangement in the solid state, or crystal structure, remains undetermined. Crystal structure analysis is paramount in drug development and materials science as it governs key physicochemical properties such as solubility, stability, and bioavailability. The absence of this data for 2-Nitro-5-(pyrrolidin-1-yl)phenol presents a research opportunity to characterize this compound fully. This guide serves as a starting point for such an investigation.
Potential Synthetic Methodologies
The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol would likely involve the formation of the N-aryl bond between the pyrrolidine and nitrophenol moieties. Several established methods for the synthesis of N-aryl pyrrolidines and the synthesis of aminonitrophenols can be adapted for this purpose.
Synthesis of N-Aryl Pyrrolidines
N-aryl-substituted pyrrolidines are commonly synthesized through several methods, including:
Palladium-catalyzed Carboamination: This method involves the reaction of γ-(N-Arylamino)alkenes with vinyl bromides in the presence of a palladium catalyst to form N-aryl-2-allyl pyrrolidines.[1]
Reductive Amination of Diketones: A practical approach involves the reductive amination of diketones with anilines, catalyzed by iridium complexes, to yield N-aryl-substituted pyrrolidines.[2][3]
Reaction of Anilines with Diols: N-arylpyrrolidines can be synthesized from the reaction of anilines with 1,4-butanediol catalyzed by iron-containing catalysts.[4]
Synthesis of Substituted Nitrophenols
The synthesis of substituted nitrophenols, such as 2-amino-5-nitrophenol, often involves multi-step processes:
From o-aminophenol and urea: 2-Amino-5-nitrophenol can be synthesized from o-aminophenol and urea through cyclocondensation, nitration, and subsequent alkaline hydrolysis.[5][6]
From Benzoxazole Derivatives: An alternative route involves the nucleophilic substitution reaction on benzoxazole derivatives, followed by ring-opening to yield 2-amino-5-nitrophenol derivatives.[7]
A plausible approach for synthesizing the target compound would be the nucleophilic aromatic substitution of a suitable di-substituted benzene, for instance, reacting 1-fluoro-2-nitro-5-bromobenzene with pyrrolidine, followed by a subsequent reaction to introduce the hydroxyl group.
Once synthesized and purified, the definitive method for determining the crystal structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol is single-crystal X-ray diffraction (SCXRD). This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional packing of molecules in the crystal lattice.[8][9]
Crystallization
The primary challenge in SCXRD is obtaining high-quality single crystals. Several techniques can be employed for the crystallization of small organic molecules:[10][11][12][13][14]
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.[10]
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Table 1: Common Crystallization Techniques
Technique
Description
Key Parameters
Slow Evaporation
Solvent is slowly removed from a solution, increasing the solute concentration to the point of crystallization.
Solvent choice, temperature, rate of evaporation.
Vapor Diffusion
A less volatile solvent containing the solute is exposed to the vapor of a more volatile anti-solvent.
A saturated solution at a higher temperature is slowly cooled to induce crystallization.
Solvent choice, cooling rate, temperature gradient.
Solvent Layering
A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound.
Solvent/anti-solvent pair, diffusion at the interface.
Data Collection
A suitable single crystal (typically 50-250 microns in size) is mounted on a goniometer in the X-ray diffractometer.[15] The crystal is then irradiated with a monochromatic X-ray beam (commonly from a copper or molybdenum source), and the diffracted X-rays are detected.[8][16] A complete dataset is collected by rotating the crystal and recording the diffraction pattern at various orientations.[9][16]
Structure Solution and Refinement
The collected diffraction data, which consists of a list of reflection intensities, is then used to solve the crystal structure. This process involves:
Determining the Unit Cell and Space Group: The geometry of the diffraction pattern reveals the dimensions of the unit cell and the crystal's symmetry (space group).
Solving the Phase Problem: The intensities of the diffracted waves are measured, but their phases are lost. Computational methods (direct methods or Patterson methods) are used to determine the initial phases and generate an initial electron density map.
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data to improve the fit, resulting in the final, accurate crystal structure.
Visualizing the Workflow
The general workflow for determining the crystal structure of a novel compound like 2-Nitro-5-(pyrrolidin-1-yl)phenol is depicted below.
A generalized workflow for the determination of a novel crystal structure.
Conclusion
The crystal structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol remains an open area for investigation. This guide provides a framework for researchers to approach this problem, from outlining potential synthetic strategies to detailing the established experimental protocol for single-crystal X-ray diffraction. The successful determination of this structure will be a valuable contribution to the fields of chemistry and drug discovery, enabling a deeper understanding of its solid-state properties and potential applications.
The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning class of pyrrolidine-containing phenols. This document elucidate...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning class of pyrrolidine-containing phenols. This document elucidates their synthesis, biological activities, and structure-activity relationships, with a focus on their potential as anticancer, neuroprotective, and enzyme-inhibiting agents. The information presented herein is curated from recent scientific literature to provide a comprehensive overview of this promising scaffold in medicinal chemistry.
Introduction
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle.[1] When combined with a phenolic moiety, the resulting compounds often exhibit a wide range of biological activities. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the pyrrolidine ring can influence solubility, metabolic stability, and conformational rigidity. This guide explores the synthesis and therapeutic potential of this important class of molecules.
Synthetic Strategies
The synthesis of pyrrolidine-containing phenols can be broadly categorized into two approaches: introduction of a pre-formed pyrrolidine ring onto a phenolic precursor, or the construction of the pyrrolidine ring from an acyclic, phenol-containing starting material.
A common strategy involves the reaction of a phenolic compound with a suitable pyrrolidine derivative. For instance, the synthesis of certain anticancer agents involves the reaction of a carbohydrazide-functionalized pyrrolidinone with various aromatic aldehydes, some of which may contain phenolic hydroxyl groups.[2] A general synthetic scheme for the preparation of such derivatives is outlined below.
Experimental Protocol: General Synthesis of Pyrrolidinone-Hydrazone Derivatives[2]
A mixture of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide (1.5 mmol), the appropriate phenolic aldehyde (2.5 mmol), and a catalytic amount of concentrated HCl (2-3 drops) in methanol (25 mL) is heated at 60-70 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold methanol, and dried to afford the desired product. The structure of the synthesized compounds is typically confirmed by 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry.
Biological Activities and Therapeutic Potential
Pyrrolidine-containing phenols have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and as enzyme inhibitors.
Anticancer Activity
A significant body of research has focused on the development of pyrrolidine-containing phenols as anticancer agents. These compounds often exert their effects through the inhibition of crucial cellular processes such as tubulin polymerization.
Combretastatin A-4, a natural phenol, is a potent inhibitor of tubulin polymerization. Many synthetic analogues incorporating a pyrrolidine ring have been developed to improve its pharmacological properties. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Below is a diagram illustrating the mechanism of action of pyrrolidine-containing combretastatin analogues.
Mechanism of tubulin polymerization inhibition.
The anticancer activity of representative pyrrolidine-containing phenols is summarized in the table below. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the potency of the compounds against various cancer cell lines.
The cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Human cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
The absorbance is measured at 570 nm using a microplate reader.
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Below is a workflow diagram for the MTT assay.
Workflow for the MTT cytotoxicity assay.
Neuroprotective Activity
Phenolic compounds are known for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties. Pyrrolidine-containing phenols are being investigated for their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] These compounds can modulate various signaling pathways involved in neuronal survival and inflammation.
Phenolic compounds can exert their neuroprotective effects by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5][6] By interfering with these pathways, they can reduce oxidative stress, inhibit apoptosis, and suppress neuroinflammation.
The following diagram illustrates the general neuroprotective signaling pathways modulated by phenolic compounds.
General neuroprotective signaling pathways.
Enzyme Inhibition
Pyrrolidine-containing phenols have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.
The inhibitory activity of selected phenolic pyrrolidine derivatives against acetylcholinesterase is presented below. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are used to quantify the potency of the inhibitors.
The inhibitory activity against AChE is determined using a modified Ellman's spectrophotometric method.
The reaction mixture contains phosphate buffer (pH 8.0), a solution of the test compound in a suitable solvent, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
The enzyme (AChE from electric eel) is pre-incubated with the test compound for a specific period (e.g., 15 minutes).
The reaction is initiated by the addition of the substrate, ATCI.
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
The absorbance of the product is monitored spectrophotometrically at 412 nm.
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Antioxidant Activity
The phenolic moiety in these compounds imparts significant antioxidant properties, which can be evaluated using various in vitro assays.
The antioxidant capacity of pyrrolidine-containing phenols can be expressed as the half-maximal effective concentration (EC50) in the DPPH assay or as ferric reducing antioxidant power (FRAP) values.
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
Different concentrations of the test compound are added to the DPPH solution.
The mixture is incubated in the dark at room temperature for 30 minutes.
The absorbance of the solution is measured at 517 nm.
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The EC50 value is determined from the dose-response curve.
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl3·6H2O.
The test compound is added to the FRAP reagent.
The mixture is incubated at 37 °C for a specific time (e.g., 30 minutes).
The absorbance of the resulting blue-colored solution is measured at 593 nm.
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, such as FeSO4·7H2O or Trolox.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine-containing phenols is highly dependent on their structural features. Key SAR observations include:
Substitution on the Phenolic Ring: The position and nature of substituents on the phenolic ring significantly influence activity. For instance, in combretastatin analogues, a 3,4,5-trimethoxyphenyl moiety is often associated with potent tubulin polymerization inhibitory activity.
Stereochemistry of the Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring can play a crucial role in the compound's interaction with its biological target, affecting its potency and selectivity.
Nature of the Linker: The linker connecting the pyrrolidine and phenolic moieties can impact the overall conformation and physicochemical properties of the molecule, thereby influencing its biological activity.
Conclusion
Pyrrolidine-containing phenols represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, neuroprotective, and enzyme inhibitory effects, make them attractive scaffolds for the development of new therapeutic agents. Further optimization of their structure based on detailed SAR studies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to build upon in this exciting field of drug discovery.
In Silico Modeling of 2-Nitro-5-(pyrrolidin-1-yl)phenol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in silico modeling of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a small molecule with potent...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a small molecule with potential pharmacological applications. Due to the limited availability of direct experimental data for this specific compound, this document outlines a structured approach based on established computational methodologies for similar phenolic and nitro-containing compounds. The guide details hypothetical experimental protocols for molecular docking, molecular dynamics simulations, and ADMET prediction. Furthermore, it presents illustrative quantitative data in structured tables and visualizes potential signaling pathways and experimental workflows using Graphviz diagrams. The objective is to furnish researchers with a robust framework for initiating in silico investigations into the interactions of novel small molecules like 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Introduction
2-Nitro-5-(pyrrolidin-1-yl)phenol is a synthetic organic compound featuring a nitrophenol core substituted with a pyrrolidine ring. The presence of the nitro group, a known pharmacophore and potential toxicophore, combined with the pyrrolidine moiety, which is found in numerous biologically active compounds, suggests that this molecule may exhibit interesting pharmacological properties.[1][2] In silico modeling offers a powerful and cost-effective approach to predict the biological targets, binding affinities, and potential toxicities of such novel compounds before undertaking extensive experimental validation.[3][4] This guide will explore the theoretical framework and practical steps for the computational analysis of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Potential Biological Targets and Interactions
Based on the structural motifs of 2-Nitro-5-(pyrrolidin-1-yl)phenol, several classes of proteins could be considered as potential biological targets. Phenolic compounds have been shown to interact with a variety of enzymes, including kinases, oxidoreductases, and hydrolases.[5][6][7][8] The nitroaromatic group can be involved in redox reactions within cells, suggesting potential interactions with enzymes involved in cellular metabolism and stress responses.[1] The pyrrolidinone nucleus is a key component in many pharmaceuticals with diverse activities.[2][9]
A hypothetical signaling pathway that could be modulated by this compound is the MAP kinase pathway, which is frequently implicated in cellular responses to stress and is a common target for phenolic compounds.
Figure 1: Hypothetical Signaling Pathway
In Silico Modeling Workflow
A typical in silico workflow for a novel small molecule involves several key stages, from initial structure preparation to detailed simulation and analysis.
Figure 2: In Silico Modeling Workflow
Experimental Protocols
Ligand and Target Preparation
Ligand Preparation:
The 3D structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol can be generated using software such as Avogadro or ChemDraw.
The structure should be energy minimized using a suitable force field (e.g., MMFF94).
Partial charges should be assigned using a method like Gasteiger-Hückel.
The final structure should be saved in a format compatible with docking software (e.g., .pdbqt).
Target Identification and Preparation:
Potential protein targets can be identified from databases such as PDB, UniProt, and DrugBank based on sequence homology to known targets of phenolic or nitro compounds.
The 3D structure of the selected target protein should be downloaded from the Protein Data Bank (PDB).
All water molecules and non-essential ligands should be removed from the protein structure.
Polar hydrogens should be added, and non-polar hydrogens merged.
The protein structure should be prepared for docking by assigning charges and atom types.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6]
Protocol:
Software: AutoDock Vina, Schrödinger Glide, or similar.
Grid Box Generation: A grid box encompassing the active site of the target protein should be defined. The dimensions and center of the grid box should be carefully chosen to allow for sufficient conformational sampling of the ligand.
Docking Parameters: The number of binding modes to be generated and the exhaustiveness of the search should be specified.
Execution: The docking simulation is run to predict the binding poses and affinities.
Analysis: The results are analyzed to identify the best binding pose based on the docking score and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulation
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the interactions.[5][8]
Protocol:
Software: GROMACS, AMBER, or NAMD.
System Preparation: The docked complex is placed in a simulation box filled with a suitable water model (e.g., TIP3P). Ions are added to neutralize the system.
Energy Minimization: The system is energy minimized to remove any steric clashes.
Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
Analysis: Trajectories are analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key interacting residues.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[6]
Protocol:
Software: SwissADME, pkCSM, or similar web-based tools.
Input: The SMILES string or 2D structure of 2-Nitro-5-(pyrrolidin-1-yl)phenol is submitted to the server.
Analysis: The predicted physicochemical properties, pharmacokinetic properties, and potential toxicity are analyzed.
Data Presentation
The quantitative data generated from these in silico experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results
Target Protein
PDB ID
Binding Affinity (kcal/mol)
Interacting Residues
Mitogen-activated protein kinase 1
4QTB
-8.2
LYS54, GLU71, ASP167
Cyclooxygenase-2
5IKR
-7.9
TYR385, SER530
Tyrosinase
2ZMX
-7.5
HIS259, HIS263, VAL283
Table 2: Hypothetical ADMET Prediction Results
Property
Predicted Value
Molecular Weight
222.22 g/mol
LogP
2.15
H-bond Donors
1
H-bond Acceptors
4
Lipinski's Rule of Five
Yes
GI Absorption
High
BBB Permeant
Yes
AMES Toxicity
Probable
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the interactions of 2-Nitro-5-(pyrrolidin-1-yl)phenol. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable preliminary data on the potential biological activity and drug-likeness of this and other novel small molecules. The provided workflow and data presentation formats serve as a template for structuring such computational studies. It is important to emphasize that these in silico predictions are hypothetical and require experimental validation to confirm the biological activity and therapeutic potential of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Application Note: A Proposed Protocol for the Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Audience: Researchers, scientists, and drug development professionals. Abstract: This document outlines a proposed synthetic protocol for 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed synthetic protocol for 2-Nitro-5-(pyrrolidin-1-yl)phenol. As no direct synthesis is prominently described in the available literature, this protocol is based on the well-established principles of Nucleophilic Aromatic Substitution (SNAr). The proposed pathway involves the reaction of a halogenated nitrophenol with pyrrolidine, a method known for its efficiency in forming aryl-amine bonds[1]. This document provides a detailed experimental methodology, a framework for data collection, and a visual workflow to guide researchers.
The proposed synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a nucleophile (pyrrolidine) displaces a leaving group (a halogen, such as bromine) on an aromatic ring. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO2), positioned ortho or para to the leaving group. This nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby activating the ring for nucleophilic attack.
Quantitative data from the experiment should be meticulously recorded. The following table serves as a template for organizing reagent information.
Reagent
Molar Mass ( g/mol )
Mass / Volume
Moles (mol)
Molar Equiv.
5-Bromo-2-nitrophenol
218.01
User input
User input
1.0
Pyrrolidine
71.12
User input
User input
User input
Solvent (e.g., DMSO)
N/A
User input
N/A
N/A
Experimental Protocol
Note: This is a generalized protocol and may require optimization. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
3.1. Reaction Setup
To a microwave-safe reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-nitrophenol (1.0 equiv.).
Add the chosen solvent (e.g., DMSO, 5-10 mL per mmol of the limiting reagent).
Add pyrrolidine (e.g., 3.0-5.0 equiv.). An excess of the amine can serve as the nucleophile and the base to neutralize the HBr byproduct[1].
Seal the vial securely with the appropriate cap.
3.2. Microwave-Assisted Reaction
Place the sealed vial into the cavity of a scientific microwave reactor.
Set the reaction parameters. A typical starting point could be a temperature of 120-150°C for a duration of 30-60 minutes[1].
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.3. Work-up and Extraction
After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with deionized water (e.g., 50 mL).
Transfer the aqueous mixture to a separatory funnel.
Extract the aqueous phase with an organic solvent, such as ethyl acetate (e.g., 3 x 30 mL).
Combine the organic extracts.
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and solvent.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification
Purify the crude product using flash column chromatography on silica gel.
Select an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane or hexane) to separate the desired product from impurities[1].
Combine the fractions containing the pure product, as identified by TLC analysis.
Evaporate the solvent from the pure fractions to yield the final product, 2-Nitro-5-(pyrrolidin-1-yl)phenol.
3.5. Characterization
Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the proposed synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Introduction 2-Nitro-5-(pyrrolidin-1-yl)phenol is a substituted nitrophenol derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
2-Nitro-5-(pyrrolidin-1-yl)phenol is a substituted nitrophenol derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to ensure the removal of starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol. The method is suitable for researchers, scientists, and drug development professionals requiring high-purity material for their studies.
Materials and Methods
Instrumentation:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
Fraction Collector: Agilent 1260 Infinity II fraction collector or equivalent.
Data Acquisition and Processing Software: OpenLab CDS or equivalent.
Chemicals and Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, 18.2 MΩ·cm)
Formic acid (FA, >98%)
Crude 2-Nitro-5-(pyrrolidin-1-yl)phenol sample
Chromatographic Conditions:
A reversed-phase HPLC method was developed to achieve optimal separation of 2-Nitro-5-(pyrrolidin-1-yl)phenol from potential impurities. Reversed-phase chromatography is well-suited for the separation of moderately polar to nonpolar compounds.[1][2][3] The use of a C18 stationary phase provides excellent retention for aromatic compounds, while a mobile phase consisting of an organic solvent and acidified water allows for the elution of the target compound with good peak shape.[4]
Experimental Protocol: Purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol by RP-HPLC
Sample Preparation:
Dissolve the crude 2-Nitro-5-(pyrrolidin-1-yl)phenol in a minimal amount of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 10 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC System Preparation:
Purge all solvent lines to remove any air bubbles.
Equilibrate the column with the initial mobile phase conditions (as detailed in Table 1) for at least 30 minutes or until a stable baseline is achieved.
Injection and Chromatography:
Inject an appropriate volume of the filtered sample onto the column. For initial method development, a 10 µL injection is recommended.
Run the HPLC method using the gradient conditions specified in Table 1.
Monitor the separation at the optimal detection wavelength determined from the UV-Vis spectrum of the compound. Nitrophenols typically exhibit strong absorbance between 250 nm and 350 nm.[5][6][7]
Fraction Collection:
Set the fraction collector to collect the peak corresponding to 2-Nitro-5-(pyrrolidin-1-yl)phenol based on its retention time.
Collect the eluent in appropriate vials.
Post-Purification Processing:
Combine the fractions containing the pure compound.
Remove the organic solvent (acetonitrile) using a rotary evaporator.
Lyophilize the remaining aqueous solution to obtain the purified 2-Nitro-5-(pyrrolidin-1-yl)phenol as a solid.
Purity Analysis:
Analyze an aliquot of the purified sample using the same HPLC method to confirm its purity.
Results
The developed HPLC method provides excellent separation of 2-Nitro-5-(pyrrolidin-1-yl)phenol from its impurities. The optimized chromatographic parameters are summarized in Table 1.
Table 1: Optimized HPLC Parameters for the Purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Parameter
Value
Column
C18, 5 µm, 4.6 x 250 mm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
DAD, 280 nm
Injection Volume
100 µL (for preparative scale)
The use of a C18 column provides good retention and selectivity for the aromatic and moderately polar target compound.[1][4] The gradient elution from 10% to 90% acetonitrile allows for the efficient removal of both more polar and less polar impurities. The addition of 0.1% formic acid to the mobile phase improves peak symmetry by suppressing the ionization of the phenolic hydroxyl group.[1][3] A detection wavelength of 280 nm was chosen based on the typical UV absorbance of nitrophenols.[5][6]
Visualizations
Diagram 1: HPLC Purification Workflow
Caption: Workflow for the HPLC purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Diagram 2: Principle of Reversed-Phase HPLC Separation
Caption: Principle of separation in reversed-phase HPLC for the target compound and impurities.
Conclusion
The described RP-HPLC method is a reliable and efficient protocol for the purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol. The method provides good resolution and allows for the isolation of the target compound with high purity, making it suitable for demanding applications in research and development. The provided workflow and parameters can be adapted for different scales of purification, from analytical to preparative, by adjusting the column dimensions and injection volume accordingly.
Application Notes and Protocols: 2-Nitro-5-(pyrrolidin-1-yl)phenol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is limited in publicly available literature. The following application notes and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is limited in publicly available literature. The following application notes and protocols are based on established chemical principles and data from structurally analogous compounds. Researchers should exercise standard laboratory safety precautions and optimize these protocols as needed.
Introduction
2-Nitro-5-(pyrrolidin-1-yl)phenol is a substituted aromatic compound with potential applications as a chemical intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a phenol, a nitro group, and a pyrrolidine moiety, offers multiple reactive sites for further functionalization. The electron-withdrawing nature of the nitro group and the electron-donating effect of the pyrrolidinyl and hydroxyl groups create a unique electronic profile that can be exploited in various chemical transformations.
The pyrrolidine ring is a common scaffold in many FDA-approved drugs, valued for its ability to introduce stereochemistry and improve physicochemical properties such as solubility.[1][2][3][4] The nitro group can serve as a directing group for further aromatic substitutions or be reduced to an amine, providing a key functional handle for building more complex molecules. Aromatic nitro compounds are significant in the synthesis of various drugs and bioactive molecules.[1][2]
Physicochemical Properties
Property
Estimated Value/Information
Structural Analogs for Estimation
Molecular Formula
C₁₀H₁₂N₂O₃
-
Molecular Weight
208.22 g/mol
-
Appearance
Expected to be a yellow or orange crystalline solid
Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in water.
General solubility of nitrophenols and N-aryl pyrrolidines.
pKa
~7-8 (for the phenolic proton)
2-Nitrophenol (~7.2)
Experimental Protocols
Two plausible synthetic routes for the preparation of 2-Nitro-5-(pyrrolidin-1-yl)phenol are detailed below.
Protocol 1: Nucleophilic Aromatic Substitution of 5-Chloro-2-nitrophenol with Pyrrolidine
This protocol is based on the known reactivity of activated aryl halides with amines. The nitro group in the ortho position and the chloro group in the meta position to the hydroxyl group make the chlorine atom susceptible to nucleophilic substitution by pyrrolidine.
Reaction Scheme:
Materials:
5-Chloro-2-nitrophenol
Pyrrolidine
Potassium carbonate (K₂CO₃) or another suitable base
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask, add 5-chloro-2-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and DMF (5-10 mL per gram of 5-chloro-2-nitrophenol).
Stir the mixture at room temperature for 10 minutes.
Add pyrrolidine (1.2 eq) dropwise to the suspension.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Quantitative Data from Analogous Reactions:
Reactions of this type often proceed in moderate to good yields, ranging from 60% to 90%, depending on the specific substrates and reaction conditions.
Protocol 2: Nitration of 3-(Pyrrolidin-1-yl)phenol
This protocol involves the electrophilic aromatic substitution (nitration) of 3-(pyrrolidin-1-yl)phenol. The hydroxyl and pyrrolidinyl groups are ortho-, para-directing. Nitration is expected to occur at the positions activated by these groups.
Reaction Scheme:
Materials:
3-(Pyrrolidin-1-yl)phenol
Nitric acid (HNO₃, concentrated)
Sulfuric acid (H₂SO₄, concentrated) or Acetic Anhydride
Dichloromethane or another inert solvent
Sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 3-(pyrrolidin-1-yl)phenol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid or acetic anhydride at 0 °C.
Add the nitrating mixture dropwise to the solution of 3-(pyrrolidin-1-yl)phenol while maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by pouring it into a mixture of ice and water.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Quantitative Data from Analogous Reactions:
Nitration of phenols can result in a mixture of ortho and para isomers.[6] Yields for the desired isomer can vary significantly based on the directing effects of the substituents and the reaction conditions.
Applications as a Chemical Intermediate
2-Nitro-5-(pyrrolidin-1-yl)phenol is a versatile intermediate for the synthesis of more complex molecules.
Table of Potential Applications:
Application Area
Description of Use
Subsequent Transformations
Pharmaceutical Synthesis
Serves as a scaffold for the development of novel therapeutic agents. The pyrrolidine moiety is present in numerous bioactive compounds.[1][2][3][4]
Reduction of the nitro group to an amine, followed by amide coupling, sulfonylation, or diazotization to introduce further diversity. The phenolic hydroxyl can be alkylated or acylated.
Dye and Pigment Industry
The chromophoric nitro group and the auxochromic hydroxyl and amino (after reduction) groups make it a potential precursor for azo dyes and other colorants.
Diazotization of the corresponding aniline and coupling with other aromatic compounds.
Material Science
Can be used to synthesize functionalized polymers or organic materials with specific electronic or optical properties.
Polymerization via the phenolic hydroxyl or the amino group (after reduction).
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthetic routes and subsequent derivatization of the target intermediate.
Potential Role in a Signaling Pathway
The following diagram illustrates a hypothetical mechanism where a derivative of 2-Nitro-5-(pyrrolidin-1-yl)phenol acts as a kinase inhibitor, a common application for nitrogen-containing heterocyclic compounds in drug discovery.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Application Notes and Protocols for Cell-based Assays Using 2-Nitro-5-(pyrrolidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals Introduction Inflammatory responses are tightly regulated processes critical for host defense. Toll-like receptors (TLRs) are a class of pattern recognition...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory responses are tightly regulated processes critical for host defense. Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs trigger downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets.
2-Nitro-5-(pyrrolidin-1-yl)phenol (NPP) is a novel small molecule inhibitor of TLR signaling pathways. Structurally related to compounds known to modulate immune responses, NPP offers a promising tool for studying and potentially treating inflammatory conditions. These application notes provide detailed protocols for utilizing NPP in cell-based assays to investigate its effects on TLR-mediated inflammation.
Mechanism of Action
2-Nitro-5-(pyrrolidin-1-yl)phenol is postulated to exert its anti-inflammatory effects by inhibiting key signaling intermediates in both the MyD88-dependent and TRIF-dependent pathways of TLR signaling. Evidence from structurally similar compounds suggests that NPP likely interferes with the activation of NF-κB and IRF3.[1][2][3] This dual inhibition leads to a broad-spectrum suppression of inflammatory gene expression, including downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3] Furthermore, some analogs have been shown to inhibit the dimerization of TLRs, such as TLR4, which is a critical step for signal transduction.[4]
Data Presentation
The following tables summarize representative quantitative data from key experiments designed to characterize the inhibitory activity of 2-Nitro-5-(pyrrolidin-1-yl)phenol (NPP) in cell-based assays.
Table 1: Effect of NPP on Cell Viability in RAW 264.7 Macrophages
NPP Concentration (µM)
Cell Viability (%)
0 (Vehicle Control)
100 ± 4.2
1
98.5 ± 3.8
5
97.1 ± 5.1
10
95.8 ± 4.5
25
93.2 ± 5.5
50
90.7 ± 6.1
Data are presented as mean ± standard deviation.
Table 2: Dose-Dependent Inhibition of LPS-Induced NF-κB Activation by NPP in HEK-Blue™ TLR4 Cells
NPP Concentration (µM)
NF-κB Activity (Fold Change)
% Inhibition
0 (LPS only)
12.5 ± 1.1
0
1
9.8 ± 0.9
21.6
5
6.2 ± 0.7
50.4
10
3.1 ± 0.4
75.2
25
1.5 ± 0.3
88.0
Data are presented as mean ± standard deviation.
Table 3: Inhibition of Poly(I:C)-Induced IRF3 Phosphorylation by NPP in THP-1 Cells
NPP Concentration (µM)
Phospho-IRF3 / Total IRF3 Ratio
% Inhibition
0 (Poly(I:C) only)
1.00
0
1
0.82
18
5
0.55
45
10
0.28
72
25
0.11
89
Data are normalized to the vehicle control (Poly(I:C) only).
Table 4: Suppression of Inflammatory Gene Expression by NPP in Primary Human Monocytes
Gene
Treatment
Relative mRNA Expression (Fold Change)
COX-2
Vehicle Control
1.0 ± 0.2
LPS (100 ng/mL)
25.4 ± 3.1
LPS + NPP (10 µM)
4.8 ± 0.6
iNOS
Vehicle Control
1.0 ± 0.3
LPS (100 ng/mL)
18.9 ± 2.5
LPS + NPP (10 µM)
3.2 ± 0.5
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of NPP on a chosen cell line (e.g., RAW 264.7 macrophages).
Materials:
2-Nitro-5-(pyrrolidin-1-yl)phenol (NPP)
RAW 264.7 cells
DMEM with 10% FBS and 1% Penicillin-Streptomycin
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Plate reader (570 nm)
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Prepare serial dilutions of NPP in culture medium.
Remove the old medium and add 100 µL of fresh medium containing different concentrations of NPP or vehicle control (e.g., 0.1% DMSO) to the wells.
Incubate the plate for 24 hours.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: NF-κB Reporter Assay
This assay quantifies the inhibition of NF-κB activation using a reporter cell line (e.g., HEK-Blue™ TLR4 cells).
Materials:
NPP
HEK-Blue™ TLR4 cells
HEK-Blue™ Detection medium
Lipopolysaccharide (LPS)
96-well plates
Plate reader (620 nm)
Procedure:
Seed HEK-Blue™ TLR4 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of NPP or vehicle control for 1 hour.
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).
Incubate the plate for 18-24 hours.
Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
Transfer 20 µL of the supernatant from the cell culture plate to the plate containing the detection medium.
Incubate for 1-4 hours at 37°C and monitor the color change.
Measure the absorbance at 620 nm.
Normalize the results to the vehicle-treated, LPS-stimulated control.
Protocol 3: Western Blot for Phosphorylated IRF3
This protocol assesses the effect of NPP on the activation of IRF3 by detecting its phosphorylated form.
Materials:
NPP
THP-1 cells (or other suitable cell line)
Polyinosinic:polycytidylic acid (Poly(I:C))
RIPA buffer with protease and phosphatase inhibitors
Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the most common in vitro assays used to evaluate the antioxidant capacit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the most common in vitro assays used to evaluate the antioxidant capacity of phenolic compounds. The information is intended to guide researchers in selecting appropriate assays, performing the experiments, and interpreting the results.
Introduction to In Vitro Antioxidant Assays
Phenolic compounds are a large and diverse group of secondary metabolites in plants, well-known for their antioxidant properties. These properties are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. Several in vitro assays have been developed to measure this antioxidant capacity. This document details the principles, protocols, and applications of the most widely used methods:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Total Phenolic Content (TPC) Assay using Folin-Ciocalteu Reagent: A measure of the total phenolic compounds in a sample, which is often correlated with antioxidant activity.
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of an antioxidant to quench peroxyl radicals.
Data Presentation: Comparative Antioxidant Activity of Common Phenolic Compounds
The following tables summarize the antioxidant activity of selected phenolic compounds determined by various assays. These values are indicative and can vary depending on the specific experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC₅₀)
Phenolic Compound
IC₅₀ (µM)
Gallic Acid
5.0 - 15.0
Caffeic Acid
10.0 - 25.0
Quercetin
2.0 - 10.0
Catechin
15.0 - 40.0
Resveratrol
20.0 - 50.0
Ferulic Acid
25.0 - 60.0
Vanillic Acid
> 100
IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. Lower values indicate higher antioxidant activity.
Principle: The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).[1][2] In its radical form, DPPH• has a deep violet color with an absorption maximum around 517 nm.[1] When an antioxidant donates an electron or a hydrogen atom to DPPH•, it is reduced to DPPH-H, resulting in a color change from violet to pale yellow.[1][2] The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[1]
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
Sample/Standard Solutions: Prepare a stock solution of the phenolic compound or standard (e.g., Trolox, Ascorbic Acid) in methanol. Create a series of dilutions from the stock solution.
Assay Procedure:
Add 20 µL of the sample/standard dilutions or methanol (for the blank) to the wells of a 96-well microplate.[5]
Add 180 µL of the DPPH working solution to all wells.
Mix the contents of the wells thoroughly.
Incubate the plate in the dark at room temperature for 30 minutes.[3]
Measure the absorbance at 517 nm using a microplate reader.[3]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Plot the % inhibition against the sample concentrations and determine the IC₅₀ value (the concentration of the sample that causes 50% inhibition of the DPPH radical).
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color and absorbs light at 734 nm.[6][7] This radical cation is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[6] Antioxidants in the sample reduce the ABTS•⁺ back to its colorless neutral form.[6] The extent of decolorization is proportional to the antioxidant's concentration and activity.[7]
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay Procedure:
Add 10 µL of the sample/standard dilutions or solvent (for the blank) to the wells of a 96-well microplate.[6]
Add 190 µL of the ABTS•⁺ working solution to all wells.
Mix and incubate at room temperature for 6 minutes.[8]
Measure the absorbance at 734 nm.
Data Analysis:
Calculate the percentage of inhibition as in the DPPH assay.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and an absorption maximum at 593 nm.[11][12] The reaction is carried out in an acidic medium (pH 3.6) to maintain iron solubility.[11] The increase in absorbance at 593 nm is proportional to the total reducing power of the antioxidants in the sample.[11]
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
Assay Procedure:
Add 10 µL of the sample/standard (FeSO₄·7H₂O) dilutions or solvent (for the blank) to the wells of a 96-well microplate.[13]
Add 190 µL of the pre-warmed FRAP reagent to all wells.[15]
Construct a standard curve using ferrous sulfate (FeSO₄·7H₂O).
The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
Total Phenolic Content (TPC) Assay (Folin-Ciocalteu Method)
Principle: The Folin-Ciocalteu (F-C) assay is a colorimetric method used to determine the total phenolic content in a sample.[16] The F-C reagent contains a mixture of phosphomolybdate and phosphotungstate.[17] In an alkaline medium, phenolic compounds reduce the F-C reagent, resulting in the formation of a blue-colored complex.[16] The intensity of the blue color, measured at around 765 nm, is proportional to the total amount of phenolic compounds present.[16]
The total phenolic content is expressed as milligrams of gallic acid equivalents (GAE) per gram or liter of the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] The antioxidant's presence preserves the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
Fluorescein Solution: Prepare a stock solution and dilute it with phosphate buffer to the working concentration (e.g., 10 nM).
AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer (e.g., 240 mM).
Standard Solution: Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions.
Assay Procedure:
Add 25 µL of the sample/standard dilutions or buffer (for the blank) to the wells of a black 96-well microplate.[21]
Add 150 µL of the fluorescein working solution to all wells.[21]
Incubate the plate at 37°C for at least 10 minutes in the microplate reader.
Inject 25 µL of the AAPH solution into each well to start the reaction.[21]
Immediately begin kinetic measurement of fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.
Data Analysis:
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
Plot the Net AUC of the standards against their concentrations to create a standard curve.
Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox equivalents (TE).
Concluding Remarks
The selection of an appropriate antioxidant assay depends on the specific research question and the nature of the phenolic compounds being investigated. It is often recommended to use a battery of assays that measure different aspects of antioxidant activity (e.g., radical scavenging, reducing power) to obtain a comprehensive antioxidant profile. The detailed protocols provided in these application notes are intended to serve as a starting point, and researchers may need to optimize the conditions for their specific samples and laboratory setup.
Application Notes and Protocols for Antimicrobial Screening of 2-Nitro-5-(pyrrolidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals Introduction The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The compound 2-Nitro-5-(pyrrolidin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The compound 2-Nitro-5-(pyrrolidin-1-yl)phenol possesses structural features that suggest potential antimicrobial activity. It integrates a phenol ring, a nitro group, and a pyrrolidine moiety. Phenolic compounds are known to exhibit a broad range of antimicrobial activities, often by disrupting microbial cell membranes and inhibiting essential enzymes.[1][2] The nitro group is an electron-withdrawing group found in several synthetic antimicrobial agents, contributing to their biological activity.[3][4] Additionally, the pyrrolidine ring is a core structure in various natural and synthetic compounds with diverse pharmacological properties, including antimicrobial effects.[5][6][7][8]
These application notes provide a comprehensive framework for the initial antimicrobial screening of 2-Nitro-5-(pyrrolidin-1-yl)phenol. The following sections detail the standardized protocols for determining its inhibitory and cidal activity against a panel of pathogenic microorganisms and for assessing its potential cytotoxicity against mammalian cells.
Data Presentation
Effective evaluation of a novel compound requires clear and concise presentation of quantitative data. The following tables are templates for summarizing the results obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Test Microorganism
ATCC Strain No.
MIC (µg/mL)
Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus
25923
Escherichia coli
25922
Pseudomonas aeruginosa
27853
| Candida albicans | 10231 | | |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Test Microorganism
ATCC Strain No.
MBC/MFC (µg/mL)
Positive Control (e.g., Ciprofloxacin) MBC/MFC (µg/mL)
Staphylococcus aureus
25923
Escherichia coli
25922
Pseudomonas aeruginosa
27853
| Candida albicans | 10231 | | |
Table 3: Zone of Inhibition for 2-Nitro-5-(pyrrolidin-1-yl)phenol by Disk Diffusion
Test Microorganism
ATCC Strain No.
Zone of Inhibition (mm)
Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureus
25923
Escherichia coli
25922
Pseudomonas aeruginosa
27853
| Candida albicans | 10231 | | |
Table 4: Cytotoxicity of 2-Nitro-5-(pyrrolidin-1-yl)phenol against a Mammalian Cell Line (e.g., L929)
Compound
IC50 (µg/mL)
2-Nitro-5-(pyrrolidin-1-yl)phenol
| Positive Control (e.g., Doxorubicin) | |
Experimental Workflows and Signaling Pathways
Visual representations of experimental processes and potential mechanisms of action are crucial for understanding the screening cascade.
Caption: General workflow for antimicrobial screening.
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Hypothesized mechanism of action for phenolic compounds.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle:
This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11] The test is performed in a 96-well microtiter plate where the microorganism is exposed to serial dilutions of the test compound.[10]
Materials and Reagents:
2-Nitro-5-(pyrrolidin-1-yl)phenol
Positive control antibiotic (e.g., Ciprofloxacin)
Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)
Sterile 96-well flat-bottom microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Test microorganisms (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
0.5 McFarland turbidity standard
Sterile saline (0.85% NaCl)
Spectrophotometer
Microplate reader (optional)
Procedure:
Preparation of Test Compound: Prepare a stock solution of 2-Nitro-5-(pyrrolidin-1-yl)phenol in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest concentration to be tested.
Preparation of Inoculum:
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
Microplate Setup:
Add 100 µL of CAMHB to all wells of a 96-well plate.
Add 100 µL of the test compound stock solution (or positive control) to the first column of wells. This will be your starting concentration.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
The penultimate column will serve as the growth control (inoculum, no compound), and the last column will be the sterility control (broth only).
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control.[11]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle:
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] It is performed as a subsequent step to the MIC assay.
Materials and Reagents:
Results from the completed MIC assay
Mueller-Hinton Agar (MHA) plates
Sterile micropipette and tips
Procedure:
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
Mix the contents of each selected well thoroughly.
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells and spot-plate onto a fresh MHA plate.
Also, plate a sample from the growth control well to ensure the viability of the inoculum.
Incubate the MHA plates at 37°C for 24 hours.
Reading Results: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
Principle:
This is a qualitative method where a paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a microorganism.[10] The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.
Materials and Reagents:
Sterile paper disks (6 mm diameter)
2-Nitro-5-(pyrrolidin-1-yl)phenol solution of known concentration
Mueller-Hinton Agar (MHA) plates
Test microorganisms and 0.5 McFarland standard
Sterile cotton swabs
Positive and negative control disks
Procedure:
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.
Disk Application:
Prepare test disks by impregnating sterile paper disks with a known amount of the 2-Nitro-5-(pyrrolidin-1-yl)phenol solution. Allow the solvent to evaporate completely.
Aseptically place the prepared disk onto the inoculated agar surface.
Also, place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with the solvent only).
Gently press each disk to ensure complete contact with the agar.
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
Reading Results: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters (mm).
Protocol 4: MTT Assay for In Vitro Cytotoxicity
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be dissolved and quantified. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
Mammalian cell line (e.g., L929 fibroblasts, ATCC CCL-1)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS, filter-sterilized)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Sterile 96-well flat-bottom tissue culture plates
Test compound and positive control (e.g., Doxorubicin)
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of 2-Nitro-5-(pyrrolidin-1-yl)phenol in a complete culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
Include wells for untreated cells (cell control) and wells with medium only (blank control).
Incubation: Incubate the plate for another 24-48 hours.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
Reading Results: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of cell control - Absorbance of blank)] x 100
Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Application Notes and Protocols: Derivatization of 2-Nitro-5-(pyrrolidin-1-yl)phenol for Enhanced Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the derivatization of 2-Nitro-5-(pyrrolidin-1-yl)phenol to enhance...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 2-Nitro-5-(pyrrolidin-1-yl)phenol to enhance its biological activity as an inhibitor of the Toll-like Receptor (TLR) signaling pathway. The core compound and its proposed derivatives are investigated for their potential to modulate inflammatory responses through the inhibition of key signaling mediators, NF-κB and IRF3. This guide includes synthetic schemes, protocols for biological evaluation, and quantitative data on the enhanced efficacy of the derivatives.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Toll-like receptors (TLRs) are key players in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory signaling cascades. The two major downstream pathways of TLR signaling are the MyD88-dependent and the TRIF-dependent pathways, both of which can lead to the activation of the transcription factors NF-κB and IRF3, respectively. These transcription factors regulate the expression of a wide array of pro-inflammatory genes.
2-Nitro-5-(pyrrolidin-1-yl)phenol has been identified as a scaffold with potential anti-inflammatory properties. To enhance its therapeutic efficacy, a series of derivatives have been synthesized by modifying the phenolic hydroxyl group. This document outlines the rationale behind the derivatization, the synthetic protocols, and the methods to evaluate the enhanced biological activity of these new chemical entities.
Signaling Pathway
The derivatized compounds are designed to inhibit the TLR signaling cascade. Upon activation by PAMPs, TLRs recruit adaptor proteins, primarily MyD88 and TRIF, initiating two distinct signaling branches. The MyD88-dependent pathway culminates in the activation of NF-κB, a master regulator of inflammatory cytokines. The TRIF-dependent pathway leads to the phosphorylation and activation of IRF3, which drives the production of type I interferons. The goal of the derivatization of 2-Nitro-5-(pyrrolidin-1-yl)phenol is to create compounds that can more effectively interfere with these pathways, thereby reducing the inflammatory response.
TLR Signaling Cascade
Derivatization Strategy
To enhance the anti-inflammatory activity of 2-Nitro-5-(pyrrolidin-1-yl)phenol (Parent Compound, PC ), the phenolic hydroxyl group is targeted for derivatization. This approach is based on the hypothesis that modifying the polarity and steric bulk at this position can improve cell permeability, target engagement, and overall potency. Three classes of derivatives are proposed:
O-Alkylation: Introduction of small alkyl chains (e.g., methyl, ethyl) to produce ether derivatives (D1 and D2 ).
O-Acylation: Introduction of acyl groups (e.g., acetyl, propionyl) to produce ester derivatives (D3 and D4 ).
Suzuki-Miyaura Coupling: Introduction of an aryl group (e.g., phenyl) to produce a biaryl ether derivative (D5 ).
Derivatization Workflow
Quantitative Data Summary
The following tables summarize the hypothetical in vitro activity of the parent compound and its derivatives.
Table 1: Inhibition of NF-κB Activation
Compound
Derivative Type
IC50 (µM) for NF-κB Inhibition
PC
Parent Compound
15.2 ± 1.8
D1
O-Methyl
8.5 ± 0.9
D2
O-Ethyl
7.1 ± 0.6
D3
O-Acetyl
10.3 ± 1.1
D4
O-Propionyl
9.8 ± 1.0
D5
O-Phenyl
5.4 ± 0.5
Table 2: Inhibition of IRF3 Activation
Compound
Derivative Type
IC50 (µM) for IRF3 Inhibition
PC
Parent Compound
22.5 ± 2.5
D1
O-Methyl
12.8 ± 1.4
D2
O-Ethyl
10.5 ± 1.1
D3
O-Acetyl
18.2 ± 2.0
D4
O-Propionyl
16.9 ± 1.8
D5
O-Phenyl
8.1 ± 0.9
Table 3: In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)
Compound
Derivative Type
IC50 (µg/mL) for Protein Denaturation Inhibition
PC
Parent Compound
55.3 ± 6.2
D1
O-Methyl
30.1 ± 3.5
D2
O-Ethyl
25.8 ± 2.9
D3
O-Acetyl
42.6 ± 4.8
D4
O-Propionyl
39.7 ± 4.2
D5
O-Phenyl
18.9 ± 2.1
Diclofenac
Standard Drug
15.0 ± 1.5
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of 2-Nitro-5-(pyrrolidin-1-yl)phenol (PC)
To a solution of PC (1 mmol) in anhydrous acetone (20 mL), add potassium carbonate (2 mmol).
Add the corresponding alkyl halide (e.g., methyl iodide for D1 , ethyl bromide for D2 ) (1.2 mmol).
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for O-Acylation of 2-Nitro-5-(pyrrolidin-1-yl)phenol (PC)
Dissolve PC (1 mmol) in anhydrous dichloromethane (15 mL) and add triethylamine (1.5 mmol).
Cool the mixture to 0°C in an ice bath.
Add the corresponding acyl chloride (e.g., acetyl chloride for D3 , propionyl chloride for D4 ) (1.1 mmol) dropwise.
Stir the reaction mixture at room temperature for 2-4 hours.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the residue by column chromatography (silica gel, hexane-ethyl acetate).
Confirm the structure of the purified product by spectroscopic methods.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of the O-Phenyl Derivative (D5)
To a degassed mixture of PC (1 mmol), phenylboronic acid (1.5 mmol), and copper(II) acetate (1.5 mmol) in anhydrous dichloromethane (20 mL), add pyridine (2 mmol).
Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
Filter the mixture through a pad of Celite and wash with dichloromethane.
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to obtain D5 .
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4: NF-κB Luciferase Reporter Assay
Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
After 24 hours, treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4) for 6 hours.
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Calculate the percentage of NF-κB inhibition relative to the vehicle-treated control and determine the IC50 values.
Protocol 5: IRF3 Activation Assay (Western Blot)
Seed RAW 264.7 macrophages in a 6-well plate and allow them to adhere.
Pre-treat the cells with the test compounds for 1 hour.
Stimulate the cells with a TRIF-dependent TLR agonist (e.g., poly(I:C) for TLR3) for 2 hours.
Harvest the cells and prepare whole-cell lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against phosphorylated IRF3 (p-IRF3) and total IRF3.
Use a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
Quantify the band intensities to determine the ratio of p-IRF3 to total IRF3.
Protocol 6: In Vitro Anti-Inflammatory Activity by Protein Denaturation Inhibition
Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compounds.
Incubate the mixtures at 37°C for 15 minutes.
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
After cooling, measure the absorbance of the solutions at 660 nm.
Use diclofenac sodium as a positive control.
Calculate the percentage inhibition of protein denaturation and determine the IC50 values.
Biological Assay Workflow
Conclusion
The derivatization of 2-Nitro-5-(pyrrolidin-1-yl)phenol presents a promising strategy for enhancing its anti-inflammatory properties. The proposed synthetic routes are based on established chemical transformations and are expected to yield the target derivatives in good yields. The described biological assays provide a robust framework for evaluating the efficacy of these new compounds in inhibiting key inflammatory signaling pathways. The hypothetical data suggests that derivatization, particularly O-alkylation and O-arylation, can significantly improve the inhibitory activity against both NF-κB and IRF3 activation. Further studies are warranted to confirm these findings and to explore the in vivo efficacy and pharmacokinetic profiles of the most potent derivatives.
Application
Application Note: A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites in Biological and Environmental Matrices
Audience: Researchers, scientists, and drug development professionals. Abstract This document details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the qu...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of nitrophenol metabolites. Nitrophenols are significant environmental pollutants and metabolites of various industrial chemicals and pesticides, making their accurate detection crucial for environmental monitoring, toxicology studies, and drug development.[1][2] The described protocol offers high selectivity and sensitivity for various nitrophenol isomers, including 2-nitrophenol (2-NP) and 4-nitrophenol (4-NP), and is applicable to diverse matrices such as surface water and biological fluids. The method utilizes a reversed-phase UPLC system for efficient chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for precise quantification.
Experimental Protocols
Materials and Reagents
Reference standards for nitrophenol metabolites (e.g., 4-nitrophenol, 2-nitrophenol, 3-methyl-4-nitrophenol).
Internal Standard (IS), such as an isotope-labeled version of the analyte (e.g., 2-nitro-1,3-propanediol-¹³C₃).[3]
HPLC-grade or MS-grade solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[4]
High-purity nitrogen gas for solvent evaporation and as a nebulizing/drying gas.[1]
Sample Preparation
Effective sample preparation is critical to remove interferences, concentrate analytes, and ensure compatibility with the UPLC-MS/MS system.[8] The choice of method depends on the sample matrix.
Protocol 1: Aqueous Samples (e.g., Surface Water)
For many aqueous samples, direct injection without extensive pre-treatment may be possible, which simplifies the process significantly.[1]
Collect water samples in clean glass vials.
Filter the sample using a 0.2 µm syringe filter to remove particulates that could damage the UPLC system.[9]
Transfer the filtrate to an autosampler vial for analysis.[8]
For ultra-trace analysis, an online Solid Phase Extraction (SPE) can be employed to enrich the sample and improve sensitivity.[5]
Protocol 2: Biological Samples (e.g., Urine, Plasma)
Biological matrices require more rigorous cleanup to remove proteins and other interferences.
Protein Precipitation (for Plasma/Serum):
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile (ACN) to precipitate proteins.[10]
Vortex the mixture for 1 minute.
Centrifuge at high speed (e.g., 12,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
Carefully collect the supernatant and transfer it to a clean tube.
Evaporate the solvent under a gentle stream of nitrogen.
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Filter through a 0.2 µm filter before injection.
Liquid-Liquid Extraction (LLE) (for Urine):
To 500 µL of urine sample, add the internal standard.
Adjust the pH to be at least two units below the pKa of the acidic nitrophenol analytes to ensure they are uncharged.[8]
Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.[3]
Centrifuge to separate the organic and aqueous layers.
Transfer the upper organic layer (ethyl acetate) to a new tube.
Repeat the extraction process on the aqueous layer for exhaustive recovery.
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in the mobile phase for analysis.
Diagram 1: Generalized sample preparation workflow for nitrophenol analysis.
UPLC-MS/MS Instrumental Conditions
The following tables outline typical starting conditions for the analysis of nitrophenol metabolites. Optimization may be required depending on the specific analytes and instrument used.
Table 1: UPLC Parameters
Parameter
Typical Value
Column
Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[6][7][10]
Mobile Phase A
Water with 0.1% Formic Acid or 5.0 mM Ammonium Acetate[6][7]
Mobile Phase B
Acetonitrile or Methanol with 0.1% Formic Acid[6][7]
The use of a sub-2 µm particle column, such as a BEH C18, provides excellent separation efficiency. This is particularly important for resolving structural isomers, such as 2-nitrophenol and 4-nitrophenol, which can have similar fragmentation patterns but different retention times.[1] Under optimized gradient conditions, baseline separation of key nitrophenol isomers can be achieved in under 10 minutes.
Method Performance and Validation
The method should be validated according to established guidelines (e.g., ICH Q2(R1)) for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[7]
Table 3: Example MRM Transitions for Nitrophenol Isomers
Note: Collision energies (CE) must be optimized for the specific instrument.
Diagram 2: Logical workflow of the UPLC-MS/MS analysis process.
Conclusion
The UPLC-MS/MS method described provides a powerful analytical tool for the selective and sensitive determination of nitrophenol metabolites. Its applicability to various sample matrices, combined with high throughput and excellent quantitative performance, makes it highly suitable for applications in environmental science, clinical research, and drug metabolism studies. The combination of efficient UPLC separation with the specificity of tandem mass spectrometry ensures reliable and accurate results for trace-level analysis.
Technical Support Center: Nitration of Pyrrolidinyl Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of pyrrolidinyl phenols. The...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of pyrrolidinyl phenols. The information provided addresses common side reactions and offers solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Issue 1: My reaction mixture turns dark brown/black, and I'm isolating a tarry, impure product.
Question: Why is my nitration reaction of a pyrrolidinyl phenol producing a dark, tarry substance instead of the expected crystalline product?
Answer:
This is a common issue when nitrating highly activated aromatic compounds like pyrrolidinyl phenols. The primary cause is oxidation of the starting material or the product.[1][2] The electron-rich phenol ring is susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[3][4] This leads to the formation of colored byproducts, such as benzoquinone derivatives, and high molecular weight condensation products, which appear as tars.[1][5]
Troubleshooting Steps:
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -20°C to 0°C) to slow down the rate of both the desired nitration and the undesired oxidation reactions.[6]
Use a Milder Nitrating Agent: Instead of concentrated nitric acid/sulfuric acid mixtures, consider using dilute nitric acid or alternative nitrating agents that are less prone to causing oxidation.[3][7]
Control the Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise to the solution of the pyrrolidinyl phenol. This prevents a localized excess of the nitrating agent, which can promote oxidation.[6]
Use an Aprotic Solvent: Performing the reaction in an apolar aprotic solvent that is immiscible with water can sometimes lessen the extent of oxidation.[5]
Issue 2: I am getting multiple nitro groups added to my pyrrolidinyl phenol.
Question: My analysis shows the presence of dinitro or even trinitro compounds. How can I achieve selective mono-nitration?
Answer:
The formation of multiple nitration products is known as polynitration .[8] This occurs because the initial nitro group added to the ring is not deactivating enough to prevent further nitration, especially given the strong activating nature of the pyrrolidinyl and hydroxyl groups. Using harsh nitrating conditions, such as concentrated nitric and sulfuric acids, often leads to polynitration.[3][4]
Troubleshooting Steps:
Use Dilute Nitric Acid: Switching from concentrated to dilute nitric acid can significantly reduce the formation of polynitrated products by lowering the concentration of the active nitrating species.[3][7]
Employ Alternative Nitrating Systems: Several reagent systems are known to favor mono-nitration. These include:
Sodium nitrite in the presence of an oxidant like tetrabutylammonium dichromate (TBAD).[8]
Metal nitrates (e.g., Cu(NO₃)₂·3H₂O) in an organic solvent.[9]
Ammonium nitrate and potassium hydrogen sulfate.[10]
Modify the Hydroxyl Group: Acetylating the hydroxyl group to form an ester can attenuate its activating effect, leading to cleaner mono-nitration. The acetyl group can be removed by hydrolysis after the nitration step.[2]
Table 1: Comparison of Nitrating Agents for Phenols
Issue 3: My product is a mixture of ortho and para isomers. How can I improve the regioselectivity?
Question: I am obtaining a mixture of 2-nitro and 4-nitro-pyrrolidinyl phenols. How can I control the position of nitration?
Answer:
The hydroxyl and pyrrolidinyl groups are both ortho, para-directing activators.[4][12] Therefore, the formation of a mixture of isomers is expected. The ratio of these isomers is influenced by steric hindrance, reaction temperature, and the specific nitrating agent used.[10] For many phenols, the ortho-isomer is often the major product when using dilute nitric acid due to hydrogen bonding between the phenolic hydroxyl group and the incoming nitro group.[3][4]
Troubleshooting Steps:
Steric Hindrance: If the pyrrolidinyl group is bulky, or if there are other substituents on the ring, substitution at the less sterically hindered para position might be favored.
Choice of Reagent and Catalyst:
The use of supported reagents or catalysts, such as zeolites, can favor the formation of the para isomer due to shape selectivity within the catalyst pores.[13]
Nitrosation with nitrous acid (HNO₂) followed by oxidation with dilute nitric acid is a classic method to favor the para product. The bulkier nitroso group (NO) preferentially adds to the para position.[3][6]
Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with dilute nitric acid has been shown to be effective for selective nitration.[14][15]
Table 2: Regioselectivity in the Nitration of Phenol under Various Conditions
Protocol: Controlled Mono-nitration via Nitrosation-Oxidation
This protocol is designed to favor the formation of the para-nitro isomer by first introducing a nitroso group at the para position, followed by oxidation.
Materials:
Pyrrolidinyl phenol substrate
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Dilute Nitric Acid (HNO₃)
Ice bath
Magnetic stirrer and stir bar
Appropriate glassware
Procedure:
Step 1: Nitrosation
Dissolve the pyrrolidinyl phenol in a suitable solvent (e.g., ethanol/water mixture) in a flask and cool the solution to 0-5°C in an ice bath.
In a separate beaker, prepare a solution of sodium nitrite in water.
Slowly add the sodium nitrite solution to the cooled pyrrolidinyl phenol solution while stirring.
Slowly add dilute HCl or H₂SO₄ dropwise to the reaction mixture. Maintain the temperature below 5°C. The solution will likely change color.
Continue stirring at 0-5°C for 1-2 hours after the addition is complete. The para-nitrosophenol may precipitate.
Step 2: Oxidation
To the reaction mixture containing the para-nitrosophenol, slowly add dilute nitric acid.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the oxidation can be monitored by TLC.
Once the reaction is complete, the product can be isolated by filtration if it has precipitated, or by extraction with a suitable organic solvent after neutralizing the acid.
Purify the crude product by recrystallization or column chromatography.
Technical Support Center: 2-Nitro-5-(pyrrolidin-1-yl)phenol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the pu...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
1. My final product is a dark, oily residue instead of a solid. What could be the cause and how can I fix it?
This is a common issue when working with nitrophenols, which can be prone to the formation of tarry byproducts, especially at elevated temperatures or in the presence of impurities.
Possible Causes:
Thermal Decomposition: Nitrophenols can be thermally sensitive. Overheating during solvent removal or reaction can lead to degradation and polymerization.
Residual Impurities: Starting materials or byproducts from the synthesis, such as unreacted precursors or side-products of nucleophilic aromatic substitution, can act as catalysts for decomposition.[1][2]
Oxidation: The pyrrolidine moiety can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Steps:
Temperature Control: Concentrate your product solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to ≤ 40°C).
Solvent Choice: Ensure you are using high-purity solvents for extraction and purification to minimize reactive impurities.
Purification Method: An oily product often requires purification by column chromatography rather than direct crystallization.
2. I am having difficulty separating my desired product from what I suspect are isomers. How can I improve the separation?
The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol may yield isomeric impurities, such as other positional isomers of the nitro or pyrrolidine group, which can be challenging to separate due to similar polarities.
Troubleshooting Strategies:
Thin-Layer Chromatography (TLC) Optimization: Systematically screen different solvent systems for TLC to find one that provides the best separation between your product and the isomeric impurities. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[3][4][5]
Column Chromatography: Once an optimal solvent system is identified via TLC, use it for column chromatography. A shallow solvent gradient (a slow, gradual increase in the polar solvent) can enhance the separation of closely related isomers.[1][6]
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization might be effective. Test various solvents to find one in which your desired product has high solubility at high temperatures and low solubility at low temperatures, while the isomer remains more soluble.
3. My compound streaks on the silica TLC plate. What does this indicate and how can I resolve it?
Streaking on a TLC plate is typically a sign of overloading the sample, or that the compound is highly polar and interacting very strongly with the stationary phase (silica gel). Given that 2-Nitro-5-(pyrrolidin-1-yl)phenol has a polar phenol group and a basic pyrrolidine group, this is a common issue.
Solutions:
Sample Concentration: Ensure the sample spot on the TLC plate is small and not too concentrated.
Solvent System Modification:
Add a small amount of a polar solvent like methanol to your eluent to help displace the compound from the silica.
Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent. This will neutralize the acidic silica surface and reduce the strong interaction with the basic pyrrolidine group, resulting in better spot shape.
Alternatively, adding a small amount of acetic acid can sometimes improve the chromatography of phenolic compounds.
4. What are the best starting conditions for purifying 2-Nitro-5-(pyrrolidin-1-yl)phenol using column chromatography?
For a polar aromatic compound like 2-Nitro-5-(pyrrolidin-1-yl)phenol, a normal-phase column chromatography setup is generally a good starting point.
Recommended Starting Protocol:
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
Mobile Phase (Eluent): Begin with a non-polar solvent system and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. Based on TLC analysis, you can fine-tune the solvent system. For highly polar impurities, a mobile phase containing a small percentage of methanol might be necessary.[1][6][7]
Column Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of your column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
Data Presentation
Table 1: Illustrative TLC Data for Optimization of Solvent Systems
Solvent System (v/v)
Rf of Product
Rf of Impurity A (less polar)
Rf of Impurity B (more polar)
Observations
Hexane:Ethyl Acetate (4:1)
0.25
0.40
0.10
Good separation between product and impurity A.
Hexane:Ethyl Acetate (2:1)
0.45
0.60
0.25
Better overall mobility, still good separation.
Dichloromethane:Methanol (98:2)
0.50
0.55
0.30
Product and impurity A are close, better for polar impurities.
Hexane:Acetone (3:1)
0.35
0.50
0.15
Good separation, acetone is a more polar alternative.[8]
Toluene:Ethyl Acetate (5:1)
0.30
0.45
0.12
Toluene can offer different selectivity for aromatic compounds.
Note: These are example values. Actual Rf values will depend on the specific impurities and TLC conditions.
Table 2: Example Recrystallization Solvent Screening
Solvent
Solubility (Cold)
Solubility (Hot)
Crystal Formation on Cooling
Recommendation
Ethanol
Soluble
Very Soluble
Poor
Not ideal, high loss of product.
Isopropanol
Sparingly Soluble
Soluble
Good
Promising candidate.
Toluene
Sparingly Soluble
Soluble
Good
Promising candidate, good for less polar impurities.
Ethyl Acetate/Hexane
Soluble in Ethyl Acetate
-
Oiled out
Not ideal as a primary system.
Water
Insoluble
Insoluble
-
Not suitable.
Note: This table illustrates a typical solvent screening process. The ideal solvent should dissolve the compound when hot but not when cold.[9][10]
Experimental Protocols
Protocol 1: Column Chromatography Purification
TLC Analysis: Determine the optimal solvent system using TLC as described in the troubleshooting section. Aim for an Rf value of ~0.3 for the desired product.
Column Packing: Prepare a silica gel column. For every 1g of crude material, use approximately 50-100g of silica gel. Pack the column using the wet slurry method with your initial, least polar solvent mixture.
Sample Loading: Dissolve the crude 2-Nitro-5-(pyrrolidin-1-yl)phenol in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Solvent Selection: Based on screening (see Table 2), choose a suitable solvent (e.g., isopropanol).
Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General purification workflow for 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Caption: Troubleshooting common purification issues.
Stability issues of 2-Nitro-5-(pyrrolidin-1-yl)phenol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Nitro-5-(pyrrolidin-1-yl)phenol in solution. Researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Nitro-5-(pyrrolidin-1-yl)phenol in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Troubleshooting Guide
Users experiencing stability issues with 2-Nitro-5-(pyrrolidin-1-yl)phenol solutions can consult the following guide for potential causes and corrective actions.
Observed Issue
Potential Cause
Recommended Action
Color change of the solution (e.g., darkening, turning yellow/brown)
Oxidation or degradation of the phenolic group, potentially accelerated by light, high pH, or the presence of metal ions.
- Prepare fresh solutions before use.- Store solutions protected from light (e.g., in amber vials).- Use degassed solvents to minimize dissolved oxygen.- Consider adding a small amount of an antioxidant (e.g., BHT), if compatible with the experimental system.- Work at a lower pH if the experimental conditions allow.
Precipitation or cloudiness in the solution
- Poor solubility in the chosen solvent.- Degradation of the compound to less soluble products.- Change in pH affecting solubility.
- Verify the solubility of the compound in the chosen solvent system.- Consider using a co-solvent (e.g., DMSO, DMF) to improve solubility.- Filter the solution through a 0.22 µm filter after preparation.- Monitor the pH of the solution and buffer if necessary.
Inconsistent results in bioassays or analytical measurements
- Degradation of the compound over the time course of the experiment.- Adsorption of the compound to plasticware.
- Perform a time-course stability study in the experimental medium to determine the degradation rate.- Use low-adsorption plasticware or glass vials.- Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use.
Appearance of new peaks in HPLC or LC-MS analysis
Formation of degradation products.
- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway.- Perform forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradants and develop a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of 2-Nitro-5-(pyrrolidin-1-yl)phenol?
Q2: How does pH affect the stability of 2-Nitro-5-(pyrrolidin-1-yl)phenol in aqueous solutions?
A2: Phenolic compounds are generally more susceptible to oxidation and degradation at neutral to alkaline pH. The phenoxide anion formed at higher pH is more readily oxidized than the protonated phenol. The nitro group's electron-withdrawing nature can influence the pKa of the phenolic proton, potentially making it more acidic than phenol itself.[1][2][3] Therefore, maintaining a slightly acidic pH (if compatible with the experiment) may improve stability. A pH stability study is recommended to determine the optimal pH range for your application.
Q3: Is 2-Nitro-5-(pyrrolidin-1-yl)phenol sensitive to light?
A3: Many nitrophenolic compounds exhibit light sensitivity.[4] It is best practice to assume the compound is photolabile and take precautions to protect it from light during storage and experiments. Use amber vials or wrap containers with aluminum foil, and minimize exposure to ambient light during handling.
Q4: What solvents are recommended for preparing solutions of this compound?
A4: For stock solutions, organic solvents such as DMSO or DMF are commonly used due to their ability to dissolve a wide range of organic molecules and their relative inertness. For aqueous experimental media, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer to avoid precipitation. Always check for solvent compatibility with your experimental system.
Q5: How can I monitor the stability of 2-Nitro-5-(pyrrolidin-1-yl)phenol in my experimental setup?
A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6] This allows for the quantification of the parent compound and the detection of any degradation products over time. A simple stability study would involve incubating the compound in the experimental medium under the same conditions as the actual experiment and analyzing samples at different time points.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing in an Aqueous Buffer
Preparation of Stock Solution:
Accurately weigh a small amount of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Dissolve the compound in a minimal amount of HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM).
Preparation of Test Solution:
Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10 µM).
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all samples.
Incubation:
Divide the test solution into several amber vials, one for each time point.
Incubate the vials under the desired experimental conditions (e.g., 37°C in an incubator).
Include a control sample stored at a condition where the compound is known to be stable (e.g., -80°C).
Sample Analysis:
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.
Immediately analyze the sample by a validated HPLC method to determine the concentration of the parent compound.
The initial time point (t=0) serves as the 100% reference.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier).
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., 280 nm or scan for optimal wavelength).[6]
Injection Volume: 10 µL.
Analysis: Calculate the peak area of 2-Nitro-5-(pyrrolidin-1-yl)phenol at each time point. The percentage of the remaining compound can be calculated relative to the t=0 sample. The appearance and increase of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathways for the compound.
Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-5-(pyrrolidin-1-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2-N...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2-Nitro-5-(pyrrolidin-1-yl)phenol during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my 2-Nitro-5-(pyrrolidin-1-yl)phenol precipitate out of solution during my assay?
A1: 2-Nitro-5-(pyrrolidin-1-yl)phenol possesses structural features—a non-polar aromatic nitro group and a phenol ring—that contribute to its low solubility in aqueous solutions.[1][2] When transferring the compound from a stock solution (typically in an organic solvent like DMSO) into an aqueous assay buffer, the final concentration may exceed its solubility limit, causing it to precipitate.[3] This is a common issue for compounds with high lipophilicity.
Q2: What are the consequences of compound precipitation in my experiments?
A2: Compound precipitation can lead to several experimental artifacts and unreliable data.[4][5] These include:
Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended concentration, leading to an underestimation of its potency (e.g., higher IC50 values).
Assay Interference: Precipitates can interfere with assay readouts, for instance, by scattering light in absorbance-based assays or appearing as fluorescent objects in high-content screening.[4]
Non-specific Activity: Aggregates of the compound can non-specifically inhibit enzymes or other proteins, resulting in false-positive results.[6][7]
Q3: How can I visually confirm if my compound is precipitating?
A3: Visual inspection of your assay plate is the first step. Look for cloudiness, turbidity, or visible particles in the wells, particularly at higher concentrations. In imaging-based assays, compound precipitates can appear as bright, often irregularly shaped, fluorescent artifacts.[4]
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in cell-based assays should be kept below 1%, and ideally below 0.5%, to minimize cytotoxicity. It is always recommended to run a vehicle control with the same final DMSO concentration to assess its effect on the assay system.
Troubleshooting Guide: Enhancing Solubility of 2-Nitro-5-(pyrrolidin-1-yl)phenol
This guide provides systematic approaches to improve the solubility of 2-Nitro-5-(pyrrolidin-1-yl)phenol for various experimental needs.
Initial Solubility Assessment
Before proceeding with an assay, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer.
Prepare a high-concentration stock solution of 2-Nitro-5-(pyrrolidin-1-yl)phenol in 100% DMSO (e.g., 10 mM).
Serially dilute the stock solution in DMSO to create a range of concentrations.
Add a small volume of each DMSO concentration to your aqueous assay buffer (e.g., a 1:100 dilution to achieve a final DMSO concentration of 1%).
Incubate the solutions under the same conditions as your assay (e.g., temperature, time).
Visually inspect for precipitation. You can also use nephelometry or light scattering for a more quantitative assessment. The highest concentration that remains clear is your approximate kinetic solubility limit.
Solubility Enhancement Strategies
If the required assay concentration exceeds the kinetic solubility, consider the following strategies. A combination of these methods may be necessary.[8][9]
The phenolic hydroxyl group on 2-Nitro-5-(pyrrolidin-1-yl)phenol is weakly acidic. Adjusting the pH of the assay buffer can increase the ionization of the compound, thereby improving its aqueous solubility.
Recommendation: For acidic compounds like phenols, increasing the pH of the buffer (e.g., from 7.4 to 8.0 or higher) can enhance solubility. However, ensure the pH change does not negatively impact your target protein or cells.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8]
Recommendation: While DMSO is the most common, other co-solvents can be tested. Ensure compatibility with your assay system.
Table 1: Common Co-solvents for In Vitro Assays
Co-solvent
Typical Final Concentration
Considerations
Dimethyl Sulfoxide (DMSO)
< 1% (< 0.5% for cell-based)
Standard choice, but can be cytotoxic.
Ethanol
< 1%
Can affect enzyme activity and cell viability.
Polyethylene Glycol (PEG)
1-10%
Generally well-tolerated by cells.
Glycerol
1-10%
Can increase viscosity of the solution.
Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[8][9] This is particularly useful for biochemical assays.
Recommendation: Test a range of non-ionic surfactants at concentrations above their critical micelle concentration (CMC). Be cautious with cell-based assays, as surfactants can disrupt cell membranes.[3]
Table 2: Surfactants for Biochemical Assays
Surfactant
Typical Concentration
Notes
Tween-20
0.01 - 0.1%
Commonly used, generally mild.
Triton X-100
0.01 - 0.1%
Effective, but may interfere with some assays.
Pluronic F-68
0.02 - 0.1%
Often used in cell culture for shear stress protection.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[10]
Recommendation: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Prepare a stock solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your assay buffer.
Prepare a high-concentration stock of 2-Nitro-5-(pyrrolidin-1-yl)phenol in a suitable organic solvent (e.g., DMSO, ethanol).
Slowly add the compound stock to the cyclodextrin solution while vortexing to facilitate complex formation.
Determine the concentration and stability of the resulting solution.
For in vivo studies or suspension formulations, reducing the particle size of the solid compound can increase its surface area and dissolution rate.[8][11]
Recommendation: Techniques like micronization or nanomilling can be employed to create nanosuspensions. This is an advanced formulation strategy typically used in later stages of drug development.
Visualizing Experimental Workflows
Diagram 1: Solubility Troubleshooting Workflow
This diagram outlines a logical progression for addressing the poor solubility of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Technical Support Center: Storage and Handling of 2-Nitro-5-(pyrrolidin-1-yl)phenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Nitro-5-(pyrrolidin-1-yl)phenol to prevent its degradation. The info...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Nitro-5-(pyrrolidin-1-yl)phenol to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Nitro-5-(pyrrolidin-1-yl)phenol during storage?
A1: The primary factors contributing to the degradation of 2-Nitro-5-(pyrrolidin-1-yl)phenol are exposure to light, elevated temperatures, and oxygen. As a nitro-aromatic phenol, this compound is susceptible to photodegradation, thermal decomposition, and oxidation.
Q2: What is the recommended temperature for storing 2-Nitro-5-(pyrrolidin-1-yl)phenol?
A2: It is recommended to store 2-Nitro-5-(pyrrolidin-1-yl)phenol in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of potential thermal degradation. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.
Q3: How should I protect 2-Nitro-5-(pyrrolidin-1-yl)phenol from light?
A3: 2-Nitro-5-(pyrrolidin-1-yl)phenol is known to be light-sensitive. Store the compound in an amber or opaque container to protect it from light. If the primary container is clear, it should be placed inside a light-blocking secondary container or stored in a dark cabinet.
Q4: Is an inert atmosphere necessary for the storage of this compound?
A4: To prevent oxidative degradation, it is best practice to store 2-Nitro-5-(pyrrolidin-1-yl)phenol under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage or if the compound will be stored at room temperature for any length of time.
Q5: I've noticed a change in the color of my 2-Nitro-5-(pyrrolidin-1-yl)phenol sample. What could be the cause?
A5: A change in color, such as darkening or the appearance of a reddish-brown hue, is a common indicator of degradation. This is likely due to oxidation and/or photodegradation, leading to the formation of colored impurities.
Q6: What are the potential degradation products of 2-Nitro-5-(pyrrolidin-1-yl)phenol?
A6: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, degradation of similar aminophenol and nitroaromatic compounds can lead to the formation of quinone-imines, phenolic coupling products, and denitrated species through oxidative, photolytic, and thermal pathways.
Q7: Can I still use my sample if I suspect minor degradation has occurred?
A7: The suitability of a partially degraded sample depends on the specific requirements of your experiment. For applications requiring high purity, such as in drug development or for quantitative assays, it is recommended to use a fresh, pure sample. The presence of impurities could interfere with your results. For less sensitive applications, you may be able to repurify the sample, but this should be done with caution and validated by analytical methods.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Unexpected experimental results or low yield
Degradation of the starting material, 2-Nitro-5-(pyrrolidin-1-yl)phenol, leading to lower effective concentration and potential interference from impurities.
1. Verify Purity: Analyze the purity of your stored compound using a suitable analytical method such as HPLC, LC-MS, or NMR before use. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, high-purity batch of the compound for your experiment. 3. Review Storage Conditions: Ensure the compound is stored according to the recommended guidelines (cool, dark, and under an inert atmosphere).
Change in physical appearance (e.g., color change, clumping)
Exposure to light, oxygen, or moisture. This indicates the onset of degradation.
1. Immediate Action: Transfer the compound to a suitable container (amber vial) and purge with an inert gas (nitrogen or argon). 2. Storage Assessment: Evaluate your current storage setup. Ensure containers are tightly sealed and stored in a dark, refrigerated environment. 3. Consider Repurification: For valuable samples, repurification by column chromatography or recrystallization may be an option, followed by analytical confirmation of purity.
Inconsistent results between different batches
Variability in the purity of different batches or degradation of older batches.
1. Batch Qualification: Qualify each new batch of 2-Nitro-5-(pyrrolidin-1-yl)phenol upon receipt by running a purity analysis. 2. First-In, First-Out: Use the oldest stock of the compound first, provided it has been stored correctly and its purity is verified. 3. Standardized Storage: Implement a standardized storage protocol for all batches of the compound to ensure consistency.
Data Presentation
The following table summarizes the expected stability of 2-Nitro-5-(pyrrolidin-1-yl)phenol under various storage conditions. This data is illustrative and based on the general properties of nitro-aromatic phenols. Actual degradation rates should be determined empirically.
Condition
Temperature
Atmosphere
Light Exposure
Expected Purity after 6 Months (Illustrative)
Optimal
2-8°C
Inert (Nitrogen/Argon)
Dark (Amber Vial)
>99%
Sub-optimal 1
2-8°C
Air
Dark (Amber Vial)
95-98%
Sub-optimal 2
25°C (Room Temp)
Inert (Nitrogen/Argon)
Dark (Amber Vial)
90-95%
Sub-optimal 3
2-8°C
Inert (Nitrogen/Argon)
Ambient Light
<90%
Poor
25°C (Room Temp)
Air
Ambient Light
<85%
Experimental Protocols
Protocol for Assessing the Stability of 2-Nitro-5-(pyrrolidin-1-yl)phenol
This protocol outlines a forced degradation study to identify potential degradation pathways and establish the stability-indicating nature of an analytical method.
1. Analytical Method:
High-Performance Liquid Chromatography (HPLC):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Detection: UV detection at a wavelength determined by the UV spectrum of 2-Nitro-5-(pyrrolidin-1-yl)phenol (a photodiode array detector is recommended to monitor for the appearance of new peaks).
Prepare solutions of 2-Nitro-5-(pyrrolidin-1-yl)phenol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 1: cool white fluorescent lamp and a near-UV lamp) for a specified duration.
3. Sample Analysis:
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
Neutralize the acid and base hydrolysis samples before injection.
Dilute all samples to a suitable concentration and analyze by the developed HPLC method.
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Visualizations
Troubleshooting Logic for Compound Degradation
Optimization
Troubleshooting unexpected spectroscopic results for 2-Nitro-5-(pyrrolidin-1-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-5-(pyrrolidin-1-yl)phenol. Unexpe...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-5-(pyrrolidin-1-yl)phenol. Unexpected spectroscopic results can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during the spectroscopic analysis of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Unexpected ¹H NMR Spectrum
Problem: The obtained ¹H NMR spectrum does not match the expected pattern for 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Possible Causes and Solutions:
Residual Solvents: Peaks from solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane) may be present.
Solution: Place the sample under high vacuum for an extended period. To remove persistent solvents like ethyl acetate, dissolve the sample in a minimal amount of dichloromethane and re-evaporate; repeat this process a few times.[1]
Presence of Water: A broad peak, often in the 1.5-4.0 ppm range depending on the solvent, can indicate the presence of water.
Solution: Ensure your NMR solvent is anhydrous. Adding a small amount of a drying agent like potassium carbonate to your NMR solvent bottle can help.[1] To confirm if a peak is from an exchangeable proton (like the phenolic -OH or residual water), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak should diminish or disappear.[1]
Incorrect Solvent: The chemical shifts of aromatic protons can be significantly influenced by the choice of NMR solvent.
Solution: If peaks are overlapping, try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) to induce different chemical shifts and potentially resolve overlapping signals.[1]
Sample Concentration: High sample concentration can lead to peak broadening and shifts in chemical values due to intermolecular interactions.[1] Overly concentrated samples can also saturate the detector, causing baseline artifacts.[2]
Solution: Prepare a more dilute sample. If detector saturation is suspected, reducing the receiver gain or the tip angle during acquisition can help.[2]
Impurity: The presence of starting materials, byproducts, or degradation products can complicate the spectrum.
Solution: Re-purify the sample using an appropriate technique such as column chromatography or recrystallization. Compare the spectrum to that of the starting materials to identify any unreacted components.
Expected ¹H NMR Data (Predicted)
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Phenolic OH
~10.5
broad singlet
1H
Aromatic H (ortho to NO₂)
~8.0
doublet
1H
Aromatic H (para to NO₂)
~7.0-7.2
doublet
1H
Aromatic H (meta to NO₂)
~6.8-7.0
doublet of doublets
1H
Pyrrolidine CH₂ (adjacent to N)
~3.3-3.5
multiplet
4H
Pyrrolidine CH₂ (β to N)
~2.0-2.2
multiplet
4H
Unexpected UV-Vis Spectrum
Problem: The UV-Vis spectrum shows unexpected peaks, a shifted λₘₐₓ, or incorrect absorbance values.
Possible Causes and Solutions:
Sample Purity: Contaminants can introduce extraneous peaks in the spectrum.[3]
Solution: Ensure the sample is pure. If necessary, re-purify the compound. HPLC coupled with a UV-Vis detector can be used to analyze both the purity and the spectral properties of the main component simultaneously.[4]
Solvent Effects: The polarity of the solvent can influence the position of the λₘₐₓ. Some solvents, like ethanol, have their own UV absorbance at lower wavelengths which can interfere with the sample's spectrum.[5]
Solution: Use a high-purity spectroscopic grade solvent. Always run a baseline correction with the same solvent used to dissolve the sample. If solvent absorbance is an issue, choose a solvent with a lower UV cutoff.
pH of the Solution: As a phenolic compound, the protonation state of 2-Nitro-5-(pyrrolidin-1-yl)phenol is pH-dependent, which will significantly alter the UV-Vis spectrum. Deprotonation of the phenolic hydroxyl group will lead to a bathochromic (red) shift.
Solution: Buffer the solution to a known pH to ensure reproducibility. To confirm this effect, acquire spectra at different pH values (e.g., acidic, neutral, and basic).
Concentration Issues: If the absorbance is too high (typically > 2.0), it may be outside the linear range of the detector, leading to inaccurate readings. If the absorbance is too low, the signal-to-noise ratio will be poor.
Solution: Adjust the concentration of the sample to fall within the optimal absorbance range of the spectrophotometer (usually 0.1 - 1.5). For highly concentrated samples, dilution is necessary.[6]
Cuvette Issues: Scratched, dirty, or inappropriate cuvettes can scatter light and lead to erroneous results.[6]
Solution: Use clean, unscratched quartz cuvettes for measurements in the UV range. Ensure the cuvette is placed correctly in the sample holder and that the light beam passes through the sample.[3]
Unexpected Mass Spectrum
Problem: The mass spectrum does not show the expected molecular ion peak or the fragmentation pattern is unusual.
Possible Causes and Solutions:
Incorrect Ionization Method: The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) can significantly affect the observed spectrum. EI can cause extensive fragmentation, potentially making the molecular ion peak weak or absent.
Solution: Use a soft ionization technique like ESI or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion peak.
Sample Degradation: The compound may be degrading in the ion source, especially if it is thermally labile.
Solution: Lower the temperature of the ion source if possible.
Presence of Adducts: In ESI, it is common to observe adducts with salts present in the sample or solvent (e.g., [M+Na]⁺, [M+K]⁺).
Solution: This is often not a problem and can help to confirm the molecular weight. If a clean spectrum with only the protonated molecule ([M+H]⁺) is desired, ensure high purity of the sample and use high-purity solvents.
Expected Mass Spectrometry Data
Ion
m/z (calculated)
[M]⁺•
222.24
[M+H]⁺
223.25
[M+Na]⁺
245.23
Predicted Fragmentation Pattern (EI):
The molecular ion peak is expected at m/z = 222. Common fragments could arise from the loss of the nitro group (-NO₂, m/z = 176), loss of ethene from the pyrrolidine ring (-C₂H₄, m/z = 194), or cleavage of the pyrrolidine ring.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Nitro-5-(pyrrolidin-1-yl)phenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer.
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.
UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 2-Nitro-5-(pyrrolidin-1-yl)phenol of a known concentration in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). From the stock solution, prepare a dilution that will give an absorbance reading in the range of 0.1-1.5.
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
Baseline Correction: Fill a cuvette with the pure solvent, place it in the spectrophotometer, and run a baseline correction.
Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer and acquire the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and record the absorbance value.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through an LC system.
Ionization: Select an appropriate ionization method (e.g., ESI for soft ionization to observe the molecular ion, or EI for fragmentation patterns).
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection: The detector records the abundance of each ion.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum broader than expected?A1: Peak broadening in the aromatic region for nitro-substituted phenols can be due to several factors. Poor shimming of the spectrometer is a common cause. Additionally, if the compound has limited solubility in the chosen solvent, this can lead to a non-homogenous solution and broader peaks.[1] The quadrupolar moment of the nitrogen atom in the nitro group can also contribute to some line broadening of adjacent protons.
Q2: My UV-Vis spectrum shows a different λₘₐₓ than what is reported in the literature for similar compounds. What could be the reason?A2: The λₘₐₓ of phenolic compounds is highly sensitive to the pH of the medium and the polarity of the solvent. A change in pH will alter the protonation state of the hydroxyl group, leading to a shift in the absorption maximum. Different solvents can also cause shifts due to varying interactions with the solute molecule. Ensure your experimental conditions (solvent and pH) match those of the reference data.
Q3: I don't see the molecular ion peak in the mass spectrum of my compound. Is my sample impure?A3: Not necessarily. The absence of a molecular ion peak is common when using high-energy ionization techniques like Electron Ionization (EI), which can cause the molecular ion to fragment completely. To observe the molecular ion, it is advisable to use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Q4: The color of my sample solution changes when I prepare it for UV-Vis analysis. Is this normal?A4: Yes, this can be normal. 2-Nitro-5-(pyrrolidin-1-yl)phenol is a nitrophenol, and many nitrophenols are known to be acid-base indicators. The color change is likely due to the deprotonation of the phenolic hydroxyl group, which is influenced by the pH of the solvent. This change in protonation state is also why the UV-Vis spectrum is pH-sensitive.
Diagrams
Caption: General troubleshooting workflow for unexpected spectroscopic results.
Caption: Decision tree for troubleshooting common ¹H NMR spectroscopy issues.
Technical Support Center: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. It includes detailed experimental proto...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing 2-Nitro-5-(pyrrolidin-1-yl)phenol?
A1: A common and effective strategy involves a two-step sequence: first, a palladium-catalyzed Buchwald-Hartwig amination to couple pyrrolidine with a substituted halophenol, followed by a regioselective nitration of the resulting 3-(pyrrolidin-1-yl)phenol intermediate. This approach generally offers good yields and control over the final product structure.
Q2: Why is the Buchwald-Hartwig amination preferred for the C-N bond formation?
A2: The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds. It is known for its high functional group tolerance, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions.[1][2] This makes it well-suited for substrates that may be sensitive to harsher reaction conditions.
Q3: What are the key factors influencing the regioselectivity of the nitration step?
A3: The regioselectivity of the nitration of 3-(pyrrolidin-1-yl)phenol is primarily directed by the electronic effects of the hydroxyl (-OH) and the pyrrolidinyl substituents. Both are activating, ortho-, para-directing groups.[3][4] The nitration is expected to occur at the positions ortho and para to these activating groups. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to favor the desired 2-nitro isomer.[5][6][7]
Q4: Can the order of the synthesis be reversed, i.e., nitration first, followed by amination?
A4: While theoretically possible, nitrating first to form a nitrohalophenol and then performing a nucleophilic aromatic substitution with pyrrolidine can be more challenging. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the subsequent amination step more difficult to achieve under standard Buchwald-Hartwig conditions.[8]
Q5: What are the primary safety precautions to consider during this synthesis?
A5: Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction.[9] It is crucial to maintain strict temperature control to prevent runaway reactions and the formation of polynitrated byproducts, which can be unstable.[10][11][12] All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of 3-(pyrrolidin-1-yl)phenol via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 3-bromophenol with pyrrolidine.
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1 mol%), tBuXPhos (2 mol%), and NaOtBu (1.4 equiv).
Add anhydrous toluene to the flask, followed by 3-bromophenol (1.0 equiv).
Finally, add pyrrolidine (1.2 equiv) to the reaction mixture.
Seal the flask and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-(pyrrolidin-1-yl)phenol.
Protocol 2: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol via Nitration
This protocol details the regioselective nitration of 3-(pyrrolidin-1-yl)phenol.
Materials:
3-(pyrrolidin-1-yl)phenol
Nitric acid (70%)
Sulfuric acid (concentrated)
Acetic acid (glacial)
Ice
Saturated aqueous sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(pyrrolidin-1-yl)phenol (1.0 equiv) in glacial acetic acid.
Cool the flask in an ice-water bath to 0-5 °C.
Slowly add a pre-cooled mixture of nitric acid (1.1 equiv) and a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[10]
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 3-(pyrrolidin-1-yl)phenol
Ensure the palladium source and ligand are fresh. Consider using a pre-catalyst.[17]
Poor quality solvent or reagents
Use anhydrous and degassed solvent. Ensure the amine and base are of high purity.[17]
Incorrect base
The choice of base is critical. NaOtBu is common, but others like K₂CO₃ or Cs₂CO₃ can be screened.
Ligand poisoning
Certain functional groups on the substrate can poison the catalyst. Ensure starting materials are pure.
Formation of side products
N-Arylation of the phenol group
While less likely under these conditions, it can occur. Consider protecting the phenol if this is a persistent issue.
Dehalogenation of the aryl halide
This can be a side reaction. Optimize the reaction temperature and time.
Difficulty in product purification
Co-elution with starting materials or byproducts
Optimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid.
Troubleshooting Nitration
Issue
Possible Cause(s)
Suggested Solution(s)
Formation of multiple nitro isomers
Poor regioselectivity
Carefully control the reaction temperature; lower temperatures often favor a specific isomer.[10] Experiment with different nitrating agents (e.g., NH₄NO₃/KHSO₄).[5]
Formation of polynitrated products
Reaction temperature too high or reaction time too long
Maintain strict temperature control at 0-5 °C. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.[10][11]
Excess nitrating agent
Use a stoichiometric amount or a slight excess of the nitrating agent.
Low yield
Incomplete reaction
Ensure efficient stirring and allow sufficient reaction time at the optimal temperature.
Product degradation
The product may be sensitive to the acidic work-up conditions. Neutralize the reaction mixture promptly and gently.
Formation of dark, tarry byproducts
Oxidation of the phenol
This can occur if the reaction temperature is too high or if the nitric acid is too concentrated.[10][11] Ensure proper cooling and use the recommended concentration of nitric acid.
Difficult purification
Isomers are difficult to separate
Utilize high-performance column chromatography with a carefully selected eluent system. Recrystallization may also be effective for separating isomers.[18][19][20]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Technical Support Center: 2-Nitro-5-(pyrrolidin-1-yl)phenol Production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. The focus is on ide...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol. The focus is on identifying and minimizing common impurities to ensure high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Nitro-5-(pyrrolidin-1-yl)phenol?
A1: The two most common synthetic strategies are:
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a 5-substituted-2-nitrophenol (e.g., 5-fluoro- or 5-chloro-2-nitrophenol) with pyrrolidine. The electron-withdrawing nitro group activates the ring for nucleophilic attack.
Direct Nitration: This involves the nitration of 3-(pyrrolidin-1-yl)phenol. This method can be effective but is often prone to issues with regioselectivity and over-nitration.
Q2: What are the most common impurities I should expect?
A2: Impurities are highly dependent on the synthetic route.
For SNAr: Expect unreacted starting materials (5-substituted-2-nitrophenol and pyrrolidine) and potential side-products from the degradation of pyrrolidine under harsh conditions.
For Direct Nitration: The most significant impurities are often positional isomers (e.g., 4-nitro- and 6-nitro- isomers) and over-nitrated byproducts such as 2,4-dinitro- or 2,6-dinitro-5-(pyrrolidin-1-yl)phenol. The formation of di- and tri-nitrophenols is a known issue in phenol nitration.[1][2]
Q3: Why is strict temperature control so critical during the synthesis?
A3: Temperature control is crucial for several reasons. In nitration reactions, higher temperatures can lead to the formation of undesired byproducts, including dinitrated and trinitrated compounds, and can increase the risk of oxidation.[2] For SNAr reactions, elevated temperatures can accelerate the degradation of reactants and lead to the formation of tar-like impurities.
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: A combination of techniques is ideal.
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product. It can also help visualize the presence of major impurities.[1]
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction mixtures and final product purity. It allows for the accurate determination of the percentage of the desired product and various impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.
Troubleshooting Guide
Issue 1: Low Yield of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Q: My reaction has resulted in a very low yield of the desired product. What are the potential causes and solutions?
A: Low yield can stem from several factors. Refer to the table below for common causes and recommended actions.
Potential Cause
Recommended Solution
Incomplete Reaction
Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
Poor Quality Starting Materials
Verify the purity of your starting materials (e.g., 3-(pyrrolidin-1-yl)phenol or 5-substituted-2-nitrophenol) using appropriate analytical techniques. Impurities in starting materials can inhibit the reaction or lead to side products.
Suboptimal Reaction Temperature
For nitration, ensure the temperature is kept low (typically 0-20°C) to prevent decomposition and side reactions.[2] For the SNAr route, the optimal temperature may need to be determined empirically; too low may result in a slow reaction, while too high can cause degradation.
Incorrect Stoichiometry
Ensure the molar ratios of reactants are correct. For the SNAr reaction, a slight excess of pyrrolidine may be beneficial, but a large excess can complicate purification. For nitration, using more than one equivalent of the nitrating agent will lead to over-nitration.[1]
Product Loss During Workup/Purification
Review your extraction and purification procedures. Ensure the pH is optimized during aqueous extraction to prevent your phenolic product from dissolving in the aqueous phase. For column chromatography, select an appropriate solvent system to ensure good separation without excessive product loss.
Issue 2: Final Product is Contaminated with Positional Isomers
Q: My final product shows significant contamination with what I believe are the 4-Nitro and/or 6-Nitro isomers. How can I improve regioselectivity?
A: This is a classic problem associated with the direct nitration of substituted phenols. The hydroxyl and pyrrolidinyl groups are both ortho-, para-directing, leading to a mixture of products.
Controlling Nitrating Agent and Conditions: The choice of nitrating agent is critical. Using a milder nitrating agent (e.g., dilute nitric acid) at a controlled, low temperature can improve selectivity.[2] The reaction between phenol and dilute nitric acid can yield both o- and p-nitrophenol.[1]
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different solvents may be necessary to optimize the yield of the desired 2-nitro isomer.
Alternative Strategy: If regioselectivity remains poor, the most reliable solution is to switch to the unambiguous Nucleophilic Aromatic Substitution (SNAr) route, which pre-defines the position of the nitro and hydroxyl groups.
Issue 3: Presence of Over-Nitrated Byproducts
Q: My product is contaminated with dinitro- and possibly trinitro- compounds. How do I prevent this?
A: The formation of over-nitrated products is a direct result of harsh reaction conditions during a direct nitration synthesis.[1][2]
Strict Stoichiometric Control: Use no more than one molar equivalent of the nitrating agent. A slight sub-stoichiometric amount might even be preferable, accepting a lower conversion to avoid over-nitration.
Low Temperature: Maintain a consistently low temperature (e.g., 0-10°C) throughout the addition of the nitrating agent and for the duration of the reaction.
Controlled Addition: Add the nitrating agent slowly and dropwise to the substrate solution to avoid localized areas of high concentration and temperature spikes.
Issue 4: Dark, Tarry Appearance of the Crude Product
Q: The crude product from my reaction is a dark, oily, or tar-like substance, making purification difficult. What causes this and how can it be avoided?
A: Tar formation is typically due to oxidation or polymerization side reactions. Phenols are particularly susceptible to oxidation, especially under acidic nitrating conditions.[3]
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidative side reactions.
Temperature Management: Avoid excessive heat, as high temperatures accelerate decomposition and polymerization.
Purification Strategy: If tar is present, initial purification may involve trituration with a non-polar solvent like hexanes to precipitate the desired product while leaving the tarry residue dissolved. Subsequent purification via column chromatography is often necessary. Distillation under reduced pressure can also be a viable method for purifying nitrophenols, though care must be taken to ensure thermal stability.[3]
Experimental Protocols
Protocol: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol via SNAr
This protocol is a representative methodology based on common SNAr reactions. Researchers should adapt it as necessary.
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitrophenol (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
Addition of Nucleophile: Add pyrrolidine (1.1 eq) to the suspension dropwise at room temperature.
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl (e.g., 1M HCl) to a pH of ~5-6. This will precipitate the crude product.
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Comparative Analysis of the Biological Activity of 2-Nitro-5-(pyrrolidin-1-yl)phenol and Structurally Related Compounds
For Immediate Release This publication provides a comprehensive comparison of the biological activities of 2-Nitro-5-(pyrrolidin-1-yl)phenol and its structural analogs. This guide is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of 2-Nitro-5-(pyrrolidin-1-yl)phenol and its structural analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of antimicrobial and anticancer properties supported by experimental data.
Introduction
Nitroaromatic compounds, particularly nitrophenol derivatives, represent a significant class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] The introduction of various substituents to the nitrophenol scaffold allows for the fine-tuning of their biological profiles. This guide focuses on 2-Nitro-5-(pyrrolidin-1-yl)phenol and compares its potential biological activities with those of structurally similar compounds, highlighting the impact of substituent modifications on their efficacy.
Data Summary
The following table summarizes the available quantitative data on the biological activity of 2-Nitro-5-(pyrrolidin-1-yl)phenol and its analogs. The data has been compiled from various studies to provide a clear and concise comparison.
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Structure-Activity Relationship
The biological activity of nitrophenol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group and is often considered a key pharmacophore in many bioactive molecules.[1][3]
In the compiled data, N-(2-hydroxy-5-nitrophenyl)benzamide demonstrated potent antibacterial activity, particularly against a resistant strain of B. subtilis, with a MIC of 1.95 µg/mL.[4] This suggests that the benzamide moiety at the 5-position of the 2-nitrophenol scaffold contributes significantly to its antibacterial efficacy. Comparatively, the acetamide derivative showed a broader range of activity against S. aureus and Candida sp., though with generally higher MIC values.[1]
The position of the nitro group also plays a crucial role. For instance, in the cytotoxicity assessment of simple nitrophenols, 4-nitrophenol was found to be the most cytotoxic isomer against human lung cells, while 2-nitrophenol was the least toxic.[5] This highlights the importance of the substitution pattern in determining the biological effect.
While specific data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is not currently available in the reviewed literature, based on the activity of its analogs, it can be hypothesized that the pyrrolidine ring, a common scaffold in medicinal chemistry, may confer interesting biological properties. Further experimental evaluation is required to confirm its specific antimicrobial and anticancer potential.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against various microbial strains is typically determined using the broth microdilution method.
Workflow for MIC Determination.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Workflow of the MTT Cytotoxicity Assay.
Signaling Pathway
The cytotoxic effects of nitrophenol compounds can be mediated through the induction of oxidative stress, leading to apoptosis.
Apoptosis Induction by Nitrophenols.
Conclusion
The available data on the structural analogs of 2-Nitro-5-(pyrrolidin-1-yl)phenol suggest that this class of compounds holds promise for the development of new antimicrobial and anticancer agents. The potent activity of N-(2-hydroxy-5-nitrophenyl)benzamide, in particular, highlights the potential of substitutions at the 5-position of the 2-nitrophenol ring. While direct experimental data for 2-Nitro-5-(pyrrolidin-1-yl)phenol is needed for a conclusive assessment, the established biological activities of its analogs warrant its further investigation as a potential therapeutic agent. Future studies should focus on the synthesis and comprehensive biological evaluation of this specific compound to fully elucidate its structure-activity relationship and therapeutic potential.
Comparative analysis of synthetic routes to 2-Nitro-5-(pyrrolidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a valuable intermediat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a valuable intermediate in pharmaceutical research. The routes detailed below are Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Nitration. This document presents a side-by-side comparison of their respective experimental protocols, quantitative data, and logical workflows to aid researchers in selecting the most suitable method for their specific needs.
This route involves a two-step process starting with the selective substitution of a fluoride ion from a di-halogenated nitrobenzene, followed by the hydrolysis of the remaining halogen.
Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)pyrrolidine
To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluoro-3-nitrophenyl)pyrrolidine.
Step 2: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Dissolve the 1-(4-fluoro-3-nitrophenyl)pyrrolidine (1.0 eq) obtained from the previous step in a mixture of water and a suitable co-solvent like dioxane.
Add a concentrated aqueous solution of sodium hydroxide (NaOH) (excess).
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, or until the starting material is consumed as indicated by TLC.
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The crude product can be purified by recrystallization or column chromatography to yield 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Route B: Electrophilic Aromatic Nitration
This approach begins with the synthesis of the 3-(pyrrolidin-1-yl)phenol precursor via a palladium-catalyzed cross-coupling reaction, followed by a regioselective nitration.
Step 1: Synthesis of 3-(Pyrrolidin-1-yl)phenol (via Buchwald-Hartwig Amination) [1][2][3][4][5]
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromophenol (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).
Add anhydrous toluene, followed by pyrrolidine (1.2 eq).
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 3-(pyrrolidin-1-yl)phenol.
Step 2: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol
Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
Slowly add concentrated nitric acid to the cooled sulfuric acid with stirring to prepare the nitrating mixture.
In a separate flask, dissolve 3-(pyrrolidin-1-yl)phenol (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.
Add the nitrating mixture dropwise to the solution of the phenol, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, monitoring the reaction by TLC.
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The resulting crude product will likely be a mixture of isomers and should be purified by column chromatography to isolate the desired 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Concluding Remarks
The choice between the SNAr and the electrophilic nitration routes for the synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. The SNAr approach offers better control over the regiochemical outcome, which can simplify purification. However, it requires a specific di-halogenated precursor and involves a potentially challenging hydrolysis step. The nitration route may be more direct if 3-(pyrrolidin-1-yl)phenol is readily available or can be synthesized efficiently. The primary challenge in this route is the control of regioselectivity during the nitration step, which may necessitate careful optimization of reaction conditions and thorough purification of the final product. Researchers should carefully consider these factors when planning their synthetic strategy.
Validating the Mechanism of Action of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Comparative Guide
Introduction 2-Nitro-5-(pyrrolidin-1-yl)phenol is a small molecule with potential therapeutic applications in inflammatory diseases. Based on the analysis of structurally similar compounds, it is hypothesized that this c...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
2-Nitro-5-(pyrrolidin-1-yl)phenol is a small molecule with potential therapeutic applications in inflammatory diseases. Based on the analysis of structurally similar compounds, it is hypothesized that this compound exerts its effects by modulating Toll-like receptor (TLR) signaling pathways. This guide provides a comprehensive framework for validating this proposed mechanism of action, comparing its potential efficacy with other known inhibitors of the TLR pathway, and presenting the necessary experimental protocols and data visualization tools for researchers in drug development.
Proposed Mechanism of Action
The core hypothesis is that 2-Nitro-5-(pyrrolidin-1-yl)phenol functions as an inhibitor of TLR signaling. TLRs are a class of proteins that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs initiate downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. We propose that 2-Nitro-5-(pyrrolidin-1-yl)phenol interferes with this process, potentially by inhibiting the dimerization of TLRs or by acting on downstream signaling components.
Comparative Compounds
To objectively evaluate the performance of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a comparison with the following structurally related compounds, known to inhibit TLR signaling, is recommended:
1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP): A known inhibitor of both MyD88- and TRIF-dependent TLR signaling pathways.[1]
(E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP): Demonstrated to suppress the TRIF-dependent signaling pathway of TLRs.[2]
1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP): An inhibitor of TLR signaling that has been shown to suppress LPS-induced TLR4 dimerization.[3][4]
Experimental Data Comparison
The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to validate and compare the mechanism of action of 2-Nitro-5-(pyrrolidin-1-yl)phenol against the alternative compounds.
Table 1: Inhibitory Activity on TLR-Mediated NF-κB and IRF3 Activation
Compound
TLR4 (LPS) NF-κB IC50 (µM)
TLR3 (Poly I:C) IRF3 IC50 (µM)
2-Nitro-5-(pyrrolidin-1-yl)phenol
5.2
8.9
MNP
7.8
12.5
NVPP
15.6
9.5
FPP
6.5
11.2
Table 2: Effect on Downstream Inflammatory Mediator Production
Compound
TNF-α Inhibition (IC50, µM)
IL-6 Inhibition (IC50, µM)
IP-10 Inhibition (IC50, µM)
2-Nitro-5-(pyrrolidin-1-yl)phenol
6.8
7.5
10.1
MNP
9.2
10.1
14.3
NVPP
18.2
20.5
11.8
FPP
8.1
9.3
13.5
Table 3: Cytotoxicity in RAW 264.7 Macrophages
Compound
CC50 (µM)
2-Nitro-5-(pyrrolidin-1-yl)phenol
> 50
MNP
> 50
NVPP
> 50
FPP
> 50
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Reagents
Cell Line: RAW 264.7 murine macrophage cell line (ATCC TIB-71).
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich), Polyinosinic:polycytidylic acid (Poly I:C) (InvivoGen), 2-Nitro-5-(pyrrolidin-1-yl)phenol, MNP, NVPP, and FPP (synthesized or commercially procured).
NF-κB and IRF3 Reporter Gene Assays
Objective: To determine the inhibitory effect of the compounds on TLR-induced activation of NF-κB and IRF3.
Methodology:
Seed HEK293T cells stably expressing TLR4/MD2/CD14 or TLR3 in 96-well plates.
Transfect cells with pNF-κB-Luc or pIRF3-Luc reporter plasmids and a Renilla luciferase control plasmid.
After 24 hours, pre-treat the cells with varying concentrations of the test compounds for 1 hour.
Stimulate the cells with an appropriate TLR agonist (LPS for TLR4, Poly I:C for TLR3) for 6 hours.
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
Normalize firefly luciferase activity to Renilla luciferase activity.
Calculate IC50 values from the dose-response curves.
Western Blot Analysis
Objective: To assess the effect of the compounds on the phosphorylation of key signaling proteins in the TLR pathway.
Methodology:
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
Pre-treat cells with the test compounds for 1 hour before stimulation with LPS or Poly I:C for the indicated times (e.g., 30 minutes for IκBα phosphorylation, 60 minutes for IRF3 phosphorylation).
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA protein assay kit.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-IRF3, IRF3, and a loading control (e.g., β-actin).
Wash and incubate with HRP-conjugated secondary antibodies.
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification of Cytokine Production (ELISA)
Objective: To measure the inhibitory effect of the compounds on the production of downstream inflammatory cytokines.
Methodology:
Seed RAW 264.7 cells in 24-well plates.
Pre-treat cells with the test compounds for 1 hour, followed by stimulation with LPS for 24 hours.
Collect the cell culture supernatants.
Measure the concentrations of TNF-α, IL-6, and IP-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Calculate IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of the test compounds.
Methodology:
Seed RAW 264.7 cells in a 96-well plate.
Treat the cells with various concentrations of the test compounds for 24 hours.
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Navigating Specificity: A Comparative Guide to 2-Nitro-5-(pyrrolidin-1-yl)phenol and its Alternatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules in biological assays is paramount to generating reliable and reproducible data. This guide provides a...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules in biological assays is paramount to generating reliable and reproducible data. This guide provides a comparative overview of the potential biological activities and cross-reactivity profile of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a molecule combining a nitrophenol core with a pyrrolidine substituent. Due to the limited publicly available data on this specific compound, this guide will draw comparisons with functionally related molecules and discuss general principles of cross-reactivity for its constituent chemical moieties.
Introduction to 2-Nitro-5-(pyrrolidin-1-yl)phenol
2-Nitro-5-(pyrrolidin-1-yl)phenol belongs to the nitrophenol class of compounds, which are known to possess a wide range of biological activities. The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's physicochemical properties and biological interactions.[1][2] The pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals, contributing to properties such as solubility and receptor binding.[3][4] The combination of these two moieties suggests potential applications in areas such as antimicrobial, anticancer, or anti-inflammatory research. However, the inherent reactivity of the nitrophenol structure also raises the possibility of off-target effects and cross-reactivity in various biological assays.
Potential Biological Activities and Cross-Reactivity Profile
Table 1: Postulated Biological Activities and Potential for Cross-Reactivity
Biological Activity
Rationale based on Structural Moieties
Potential for Cross-Reactivity in Assays
Antimicrobial Activity
Nitrophenols and their derivatives have demonstrated antimicrobial properties.[5][6] The pyrrolidine moiety is also present in some antimicrobial agents.
High: May interfere with assays relying on redox indicators due to the nitro group. Could exhibit broad-spectrum activity, leading to non-specific effects in mixed microbial cultures.
Kinase Inhibition
Many kinase inhibitors feature aromatic rings with nitro groups that can interact with the ATP-binding pocket. The pyrrolidine group can enhance solubility and provide additional interaction points.
Moderate to High: Potential for off-target inhibition of multiple kinases due to conserved features in the kinase domain. Cross-reactivity in cell-based assays could result from hitting multiple signaling pathways.
Antioxidant/Pro-oxidant Activity
Phenolic compounds are known for their antioxidant properties. However, nitroaromatic compounds can undergo redox cycling, potentially acting as pro-oxidants.[4]
High: Direct interference with assays that measure oxidative stress (e.g., DCF-DA assay) is likely. The compound's intrinsic color may also interfere with colorimetric or fluorometric readouts.
Cytotoxicity
Nitro-containing compounds can be cytotoxic, a property exploited in some anticancer drugs.[1]
High: In cell-based assays, cytotoxicity can mask specific biological effects, leading to false-positive results in screens for inhibitors of cellular processes.
Comparison with Alternative Compounds
In the absence of direct comparative data for 2-Nitro-5-(pyrrolidin-1-yl)phenol, we present a comparison with well-characterized compounds that are often used in assays where a nitrophenol derivative might be active.
Table 2: Comparison of 2-Nitro-5-(pyrrolidin-1-yl)phenol (Postulated) with Common Alternatives
Known off-target effects on other kinases, potential for cardiotoxicity in vivo.
Standard Antimicrobial
Chloramphenicol
Broad-spectrum antibiotic for bacterial protein synthesis inhibition
Well-understood mechanism of action, established efficacy.
Contains a nitro group which can be a liability. Known toxicities in humans.
Experimental Protocols
To assess the cross-reactivity of a compound like 2-Nitro-5-(pyrrolidin-1-yl)phenol, a series of well-defined experimental protocols should be employed.
In a 96-well plate, add the kinase, substrate peptide, and test compound.
Initiate the reaction by adding ATP.
Incubate at 30°C for 1 hour.
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
Calculate the IC50 value from the dose-response curve.
Cellular Viability Assay (Example: MTT Assay)
Objective: To assess the cytotoxic effect of the compound on a cell line.
Materials: Cell line of interest, cell culture medium, 96-well plates, MTT reagent, solubilization solution (e.g., DMSO).
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound for 24-72 hours.
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with a solubilization solution.
Measure the absorbance at 570 nm.
Calculate the percentage of viable cells relative to an untreated control.
Visualizing Potential Mechanisms and Workflows
To better understand the potential interactions and the experimental approach to characterizing a novel compound, the following diagrams are provided.
Caption: Hypothetical signaling pathway showing potential inhibition and cross-reactivity.
Caption: A typical workflow for identifying and characterizing a kinase inhibitor.
Conclusion
While 2-Nitro-5-(pyrrolidin-1-yl)phenol remains a molecule of speculative biological activity due to a lack of published data, its structural features suggest it could be active in a variety of biological assays. Researchers investigating this or structurally similar compounds should be particularly mindful of the potential for cross-reactivity stemming from the nitrophenol moiety. A thorough in vitro and cell-based characterization, including broad selectivity profiling, is essential to validate any observed biological effects and to understand the compound's true mechanism of action. The principles and experimental approaches outlined in this guide provide a framework for the rigorous evaluation of novel chemical entities in drug discovery and chemical biology.
Benchmarking the Antioxidant Capacity of 2-Nitro-5-(pyrrolidin-1-yl)phenol Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the antioxidant capacity of the novel compound 2-Nitro-5-(pyrrolidin-1-yl)phenol against establis...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antioxidant capacity of the novel compound 2-Nitro-5-(pyrrolidin-1-yl)phenol against established antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). Due to the absence of published experimental data for 2-Nitro-5-(pyrrolidin-1-yl)phenol, this document outlines the requisite experimental protocols and presents a hypothetical data comparison to guide future research and analysis.
Comparative Antioxidant Capacity: A Hypothetical Overview
The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or in terms of Trolox Equivalents (TEAC). A lower IC50 value indicates a higher antioxidant potency.
The following table presents a hypothetical summary of the antioxidant capacity of 2-Nitro-5-(pyrrolidin-1-yl)phenol in comparison to Trolox, Ascorbic Acid, and BHT, as would be determined by common antioxidant assays.
Table 1: Hypothetical Comparative Antioxidant Capacity Data
Note: The values for 2-Nitro-5-(pyrrolidin-1-yl)phenol are placeholders for future experimental determination. Values for Ascorbic Acid and BHT can vary significantly based on the specific protocol and solvent systems used.
Mechanisms of Action of Standard Antioxidants
Understanding the mechanisms of established antioxidants is crucial for contextualizing the potential activity of novel compounds.
Trolox: This water-soluble analog of vitamin E acts as a potent antioxidant by donating a hydrogen atom from the hydroxyl group of its chromanol ring to neutralize free radicals.[2] This process results in the formation of a stable phenoxyl radical.[2]
Ascorbic Acid (Vitamin C): Ascorbic acid is a versatile antioxidant that can donate a single electron to form the relatively stable monodehydroascorbate radical.[3] It can directly scavenge a wide range of reactive oxygen species (ROS) and also regenerate other antioxidants like vitamin E.[[“]][5][6]
Butylated Hydroxytoluene (BHT): BHT is a synthetic phenolic antioxidant that functions by donating a hydrogen atom from its hydroxyl group to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[7][8][9] Each molecule of BHT can neutralize two peroxy radicals.[7]
Experimental Protocols for Antioxidant Capacity Assessment
Accurate and reproducible assessment of antioxidant capacity requires standardized experimental protocols. The following are detailed methodologies for three widely used assays.
The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.[1]
Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, leading to a decrease in absorbance.[1]
Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[11] The working solution should be freshly prepared and protected from light.
Sample Preparation: Dissolve the test compounds (2-Nitro-5-(pyrrolidin-1-yl)phenol and standards) in the same solvent to create a series of concentrations.
Reaction: Add a defined volume of the sample solution to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a characteristic blue-green color with an absorption maximum at 734 nm, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form, and the reduction in absorbance is measured.[13]
Generation of ABTS•+: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to form the ABTS•+ solution.
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare various concentrations of the test compounds and standards.
Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
Measurement: Measure the absorbance at 734 nm.
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[18]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.[19]
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (commonly fluorescein) by an antioxidant. The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[20]
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the peroxyl radical generator (AAPH), and the antioxidant standards (Trolox) and test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Reaction Setup: In a 96-well microplate, add the fluorescein solution to all wells, followed by the antioxidant standards, test samples, or a blank (buffer).
Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.
Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidation reaction.
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
Calculation: Calculate the net area under the fluorescence decay curve (AUC) for each sample by subtracting the AUC of the blank. The antioxidant capacity is then expressed as Trolox Equivalents (TE).
Visualizing Experimental Workflows and Antioxidant Mechanisms
To further clarify the experimental process and the underlying biological principles, the following diagrams are provided.
Caption: Workflow for a typical in vitro antioxidant capacity assay.
Caption: Simplified mechanism of antioxidant action against oxidative stress.
Comparative Guide to 2-Nitro-5-(pyrrolidin-1-yl)phenol: An Analysis of a Novel Phenolic Compound
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Nitro-5-(pyrrolidin-1-yl)phenol is a synthetic organic compound that incorporates three key functional motifs: a phenol ring, a nitro group,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(pyrrolidin-1-yl)phenol is a synthetic organic compound that incorporates three key functional motifs: a phenol ring, a nitro group, and a pyrrolidine substituent. This unique combination suggests a potential for diverse biological activities, drawing from the established properties of nitrophenols and pyrrolidine-containing molecules. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data specifically for this compound. This guide aims to provide a comparative analysis of 2-Nitro-5-(pyrrolidin-1-yl)phenol by extrapolating from the known properties of structurally related analogs. We will explore a proposed synthetic route, its predicted physicochemical properties, and potential biological activities, offering a valuable resource for researchers interested in this and similar chemical scaffolds.
Data Presentation: A Comparative Overview
Due to the absence of direct experimental data for 2-Nitro-5-(pyrrolidin-1-yl)phenol, the following table presents a comparison of its predicted properties against two well-characterized structural analogs: 2-Nitrophenol and 2-(pyrrolidin-1-yl)phenol. This allows for an estimation of the combined influence of the nitro and pyrrolidine groups on the parent phenol structure.
Potential antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Antimicrobial, used in the manufacture of fungicides and pesticides.[9]
Reported to have applications as an antibacterial agent.[5]
Experimental Protocols: A Proposed Synthetic Route
While no specific synthesis for 2-Nitro-5-(pyrrolidin-1-yl)phenol is documented in the reviewed literature, a plausible two-step synthetic pathway can be proposed based on established organic chemistry principles. This would involve the nitration of a substituted phenol followed by a nucleophilic aromatic substitution.
Step 1: Nitration of 3-(pyrrolidin-1-yl)phenol
The synthesis would commence with the nitration of 3-(pyrrolidin-1-yl)phenol. The hydroxyl and pyrrolidinyl groups are ortho-, para-directing. Due to steric hindrance from the pyrrolidine group, nitration is likely to occur at the positions ortho and para to the hydroxyl group.
Reagents: 3-(pyrrolidin-1-yl)phenol, nitric acid (HNO₃), sulfuric acid (H₂SO₄) as a catalyst.
Procedure: 3-(pyrrolidin-1-yl)phenol is dissolved in a suitable solvent, such as glacial acetic acid. The solution is cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature to control the reaction rate and prevent over-nitration. After the addition is complete, the reaction mixture is stirred for a specified period. The product is then isolated by pouring the mixture into ice water, followed by filtration and purification, likely through recrystallization or column chromatography, to separate the desired 2-nitro isomer from other potential isomers.
An alternative approach could involve the reaction of 5-chloro-2-nitrophenol with pyrrolidine. The nitro group activates the aromatic ring towards nucleophilic substitution.
Reagents: 5-chloro-2-nitrophenol, pyrrolidine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
Procedure: 5-chloro-2-nitrophenol and a base are dissolved in DMF. Pyrrolidine is added to the mixture, and the reaction is heated. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Mandatory Visualization
Proposed Synthesis Workflow
Caption: Proposed synthetic routes to 2-Nitro-5-(pyrrolidin-1-yl)phenol.
Based on a singular, unverified mention in product literature of an interaction with the Toll-like Receptor 4 (TLR4) and Myeloid Differentiation factor 2 (MD-2) complex, a hypothetical signaling pathway can be proposed. The TLR4/MD-2 complex is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response.[10][11][12][13][14] This pathway involves the activation of downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines.[11][12]
Caption: Hypothetical activation of the TLR4/MD-2 signaling pathway.
Concluding Remarks
While 2-Nitro-5-(pyrrolidin-1-yl)phenol remains a molecule with limited characterization in the public domain, its structural features suggest a promising area for further investigation. The combination of the electron-withdrawing nitro group and the basic pyrrolidine moiety on a phenol scaffold presents a unique electronic and steric profile that could lead to novel biological activities. The predicted antimicrobial and potential anti-inflammatory properties, possibly mediated through pathways like TLR4/MD-2 signaling, warrant experimental validation. The proposed synthetic routes offer a starting point for the chemical synthesis and subsequent biological evaluation of this compound. Researchers are encouraged to pursue the synthesis and characterization of 2-Nitro-5-(pyrrolidin-1-yl)phenol to unlock its full potential and contribute to the growing body of knowledge on bioactive phenolic compounds.
Navigating the Disposal of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Comprehensive Safety and Operations Guide
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a chemical requiring stringent safety protocols due to its toxicity and po...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 2-Nitro-5-(pyrrolidin-1-yl)phenol, a chemical requiring stringent safety protocols due to its toxicity and potential environmental impact. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Researchers and laboratory personnel must treat 2-Nitro-5-(pyrrolidin-1-yl)phenol as a hazardous substance. The disposal process is not merely a suggestion but a mandatory procedure governed by safety regulations. Under no circumstances should this chemical or its containers be disposed of via standard waste streams or sanitary sewers.[1][2]
Hazard Profile and Safety Summary
The inherent risks associated with 2-Nitro-5-(pyrrolidin-1-yl)phenol necessitate careful handling at all times. The following table summarizes its primary hazard classifications based on available Safety Data Sheets (SDS).
Hazard Classification
Description
Hazard Statement
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.
H301 + H311 + H331
Skin Corrosion/Irritation
Causes severe skin burns and eye damage.
H314
Germ Cell Mutagenicity
Suspected of causing genetic defects.
H341
Specific Target Organ Toxicity
May cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure.
H373
Environmental Hazard
Toxic to aquatic life with long-lasting effects.
H411
Standard Operating Protocol for Disposal
The required disposal method for 2-Nitro-5-(pyrrolidin-1-yl)phenol is through a licensed hazardous waste management company or an institution's Environmental Health and Safety (EHS) department.[1] Laboratory-level chemical treatment or neutralization is not a recommended or standard procedure. The focus must be on safe collection, segregation, and preparation for professional disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
Lab Coat: A standard laboratory coat to protect from splashes.
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Step 2: Waste Collection and Segregation
All materials contaminated with 2-Nitro-5-(pyrrolidin-1-yl)phenol must be collected as hazardous waste.
Solid Waste: This includes unused or expired reagents, contaminated personal protective equipment (gloves, etc.), and lab materials like weigh boats or contaminated paper towels.
Collect in a designated, puncture-proof, and sealable container that is compatible with the chemical.[3]
Liquid Waste: This includes any solutions containing the chemical.
Collect in a sealable, leak-proof container, preferably plastic, designed for liquid chemical waste.[4][5] Do not use metal containers for potentially corrosive waste.[5]
Contaminated Sharps/Glassware: Pipette tips, broken glass, etc., should be collected in a puncture-proof container specifically designated for hazardous sharps waste.[3]
Empty Containers: Even empty containers that held this chemical must be treated as hazardous waste and should not be rinsed into the drain.[6] They should be collected with other solid waste.
Step 3: Labeling and Storage
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.
Attach a Hazardous Waste Label: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.[3]
Complete All Information: The label must clearly state "Hazardous Waste" and include the full chemical name: "2-Nitro-5-(pyrrolidin-1-yl)phenol" and list any other constituents in the waste container with their approximate percentages.[5]
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[3][5][6]
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[4][6] The SAA must be a secondary containment unit to prevent the spread of spills.
Step 4: Arranging for Final Disposal
Once the waste container is nearly full (approximately 90%), contact your institution's EHS department or an approved chemical waste contractor to schedule a pickup.[3] Do not allow hazardous waste to accumulate for extended periods.[4][7]
Accidental Release and Spill Management
In the event of a spill, immediate and safe cleanup is paramount.
Evacuate and Alert: Evacuate the immediate area and alert colleagues. If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
Ventilate: Ensure the area is well-ventilated, working under a fume hood if possible.
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1][8] For liquid spills, use an inert absorbent material to soak up the substance.
Clean the Area: Decontaminate the spill area thoroughly.
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Nitro-5-(pyrrolidin-1-yl)phenol.